molecular formula C7H4BrFN2 B1291569 6-Bromo-8-fluoroimidazo[1,2-a]pyridine CAS No. 474709-06-3

6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Cat. No.: B1291569
CAS No.: 474709-06-3
M. Wt: 215.02 g/mol
InChI Key: XCCQWSWEMFBIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a high-purity, multi-functional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With the CAS Number 474709-06-3 and a molecular formula of C 7 H 4 BrFN 2 , this compound serves as a crucial precursor for the synthesis of more complex, biologically active molecules . It is offered with a typical purity of ≥97% and is recommended to be stored sealed in a dry, cool place between 2-8°C . Research Applications and Value This compound belongs to the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore in drug research known for exhibiting a wide range of significant biological activities . These activities include serving as urease inhibitors with potential application in ulcer treatment, as well as demonstrating analgesic, anticancer, antiosteoporosis, and anxiolytic effects . The presence of both bromo and fluoro substituents at the 6 and 8 positions, respectively, makes this molecule an excellent candidate for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Safety data indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautions for safe handling include working in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCQWSWEMFBIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621815
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474709-06-3
Record name 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the bromo and fluoro substituents on the imidazo[1,2-a]pyridine core influences its physicochemical properties and biological activity, making it a valuable intermediate in the synthesis of targeted therapeutic agents.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are limited in publicly accessible literature.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂--INVALID-LINK--[1]
Molecular Weight 215.02 g/mol --INVALID-LINK--[2]
Appearance Solid (predicted)N/A
Melting Point 76-81 °C (for 6-bromoimidazo[1,2-a]pyridine)--INVALID-LINK--[3]
Boiling Point Not availableN/A
Density 1.806 g/cm³ (predicted)--INVALID-LINK--
Solubility Not availableN/A
CAS Number 474709-06-3--INVALID-LINK--[1]
Spectral Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

General Synthetic Approach

A plausible synthetic route for this compound would involve the reaction of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

A patent for the synthesis of the related compound, 6-bromoimidazo[1,2-a]pyridine, describes reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base (such as sodium bicarbonate, sodium hydroxide, or triethylamine) in a solvent like water or ethanol.[4] The reaction is typically carried out at a temperature between 25-50 °C for 2 to 24 hours.[4] The product can then be isolated by extraction and purified by recrystallization.[4]

Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines

G start Start reactant1 2-Aminopyridine derivative start->reactant1 reactant2 α-Halocarbonyl compound start->reactant2 reaction Reaction (Tschitschibabin Condensation) reactant1->reaction reactant2->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Imidazo[1,2-a]pyridine product purification->product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Core Biological Activities and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This compound is a key intermediate in the development of kinase inhibitors and anxiolytic agents.[2]

Kinase Inhibition and the PI3K/Akt/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by downregulating the phosphorylation of Akt and its downstream target, mTOR.[5][6] This inhibition leads to cell cycle arrest and the induction of apoptosis.[5][6] The mechanism often involves the induction of p53 and p21, which are key regulators of the cell cycle, and an increase in the pro-apoptotic protein BAX.[5]

Signaling Pathway: Imidazo[1,2-a]pyridine Inhibition of the PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anxiolytic Activity and GABAA Receptor Modulation

Imidazo[1,2-a]pyridine derivatives are also known for their anxiolytic properties, which are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[7] These receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain.

Compounds with the imidazo[1,2-a]pyridine scaffold can act as positive allosteric modulators (PAMs) of GABAA receptors.[7] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signaling results in a reduction of neuronal excitability and produces anxiolytic effects. Some derivatives show selectivity for specific GABAA receptor subtypes, which can lead to a more favorable side-effect profile, such as reduced sedation.[8]

Signaling Pathway: Modulation of GABAA Receptors by Imidazo[1,2-a]pyridines

G GABA GABA GABA_Receptor GABA_A Receptor (Chloride Channel) GABA->GABA_Receptor Binds Chloride Cl⁻ GABA_Receptor->Chloride Opens Channel Neuron Postsynaptic Neuron Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Neuron->Hyperpolarization Chloride->Neuron Influx Imidazopyridine Imidazo[1,2-a]pyridine Derivative (PAM) Imidazopyridine->GABA_Receptor Binds (Allosteric Site)

Caption: Allosteric modulation of GABAA receptors by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. Its utility as a precursor for kinase inhibitors and anxiolytic agents highlights the importance of the imidazo[1,2-a]pyridine scaffold in drug discovery. Further research to fully characterize the physicochemical properties and to develop optimized synthetic routes for this compound is warranted. Moreover, detailed investigations into the specific interactions of its derivatives with biological targets will continue to provide valuable insights for the design of next-generation therapies for cancer and neurological disorders.

References

An In-depth Technical Guide to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS Number: 474709-06-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a likely synthetic route with a detailed experimental protocol, and its significant role in the development of therapeutic agents, particularly kinase inhibitors and adenosine A2A receptor antagonists. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[1][2][3][4] The strategic placement of bromine and fluorine atoms on this scaffold in this compound offers medicinal chemists precise tools for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄BrFN₂.[5] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 474709-06-3[5]
Molecular Formula C₇H₄BrFN₂[5]
Molecular Weight 215.02 g/mol [6]
Appearance Beige solid-
Purity Typically >95%-
Storage Room temperature, sealed, dry[7]
Mass Spectrometry (ESI-MS) m/z 214.9 [M+H]⁺-

Synthesis

For this compound, the logical starting material is 2-amino-5-bromo-3-fluoropyridine. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the fused imidazole ring.

A likely synthetic workflow is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Amino-5-bromo-3-fluoropyridine C Cyclization Reaction (e.g., in Ethanol at 55°C) A->C B Chloroacetaldehyde (aq.) B->C D Solvent Removal C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Recrystallization F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following is a representative experimental protocol adapted from the synthesis of similar imidazo[1,2-a]pyridine derivatives.[8] This protocol can be modified for the specific synthesis of this compound.

Materials:

  • 2-Amino-5-bromo-3-fluoropyridine (1 equivalent)

  • 40% aqueous chloroacetaldehyde solution (1.2 equivalents)

  • Sodium bicarbonate (1.2 equivalents)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (1 equivalent), 40% aqueous chloroacetaldehyde solution (1.2 equivalents), sodium bicarbonate (1.2 equivalents), and ethanol.

  • Stir the mixture at 55°C for 5-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound. A reported synthesis following a similar procedure achieved a yield of 80.7%.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 6-position is particularly useful for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a common core in the design of kinase inhibitors.[9] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been investigated as inhibitors of various kinases. The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical for potency and selectivity.[10]

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E Imidazo[1,2-a]pyridine-based Kinase Inhibitor E->B Inhibits

Caption: Inhibition of a generic kinase signaling pathway by an imidazo[1,2-a]pyridine-based inhibitor.

Adenosine A2A Receptor Antagonists

The adenosine A2A receptor is a G-protein coupled receptor that plays a key role in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[11] Antagonists of the A2A receptor have therapeutic potential in a range of disorders, including Parkinson's disease and cancer.[12] this compound has been utilized as a starting material in the synthesis of novel adenosine A2A receptor antagonists.[11]

The general mechanism of action for an A2A receptor antagonist is to block the binding of endogenous adenosine, thereby preventing the downstream signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP).

G A Adenosine B A2A Receptor A->B Binds C G-protein (Gs) B->C Activates D Adenylate Cyclase C->D Activates F cAMP D->F Converts E ATP E->F G Cellular Response F->G Mediates H Imidazo[1,2-a]pyridine-based A2A Antagonist H->B Blocks

Caption: Mechanism of action of an adenosine A2A receptor antagonist.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its versatile chemistry, particularly the potential for functionalization at the bromine-substituted position, allows for the creation of diverse chemical libraries for drug screening. The demonstrated utility of its derivatives as kinase inhibitors and adenosine A2A receptor antagonists underscores the value of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. Further exploration of this compound and its analogs is likely to yield new and improved drug candidates for a variety of diseases.

References

An In-Depth Technical Guide to 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted imidazopyridine, a class of compounds known for a wide range of biological activities. The presence of both a bromine and a fluorine atom on the imidazo[1,2-a]pyridine core significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 474709-06-3ECHEMI[1]
Molecular Formula C₇H₄BrFN₂ECHEMI[1]
Molecular Weight 215.02 g/mol ECHEMI[1]
Exact Mass 213.95419 uECHEMI[1]
XLogP3 2.23590ECHEMI[1]
Density (Predicted) 1.806 g/cm³ECHEMI[1]
Refractive Index (Predicted) 1.664ECHEMI[1]

Below is a diagram illustrating the core molecular structure of this compound.

Molecular structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic route can be proposed based on established methods for analogous imidazo[1,2-a]pyridine derivatives. The most common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon synthon.

A plausible synthesis for this compound would start from 2-amino-5-bromo-3-fluoropyridine and a suitable chloro- or bromoacetaldehyde equivalent.

Proposed Synthesis of this compound

A general procedure, adapted from the synthesis of similar compounds, is provided below.

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Chloroacetaldehyde (40% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine in a suitable solvent (e.g., ethanol/water), add the base (e.g., sodium bicarbonate or triethylamine).

  • Add a 40% aqueous solution of chloroacetaldehyde dropwise to the reaction mixture.

  • Heat the reaction mixture at a temperature between 25°C and 55°C for a period of 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If an aqueous solvent system is used, extract the product with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.

This proposed protocol is based on the synthesis of 6-bromoimidazo[1,2-a]pyridine and may require optimization for the specific substrate.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G start Starting Materials (e.g., 2-amino-5-bromo-3-fluoropyridine) synthesis Chemical Synthesis (Condensation Reaction) start->synthesis workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product Pure this compound characterization->final_product

General workflow for the synthesis and characterization of the target compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the absence of a direct, published synthesis for this specific molecule, this guide outlines a plausible and robust methodology based on well-established reactions for analogous imidazo[1,2-a]pyridine derivatives. The information presented is collated from various sources, including patents and chemical literature, to provide a detailed experimental protocol.

Synthetic Pathway Overview

The proposed synthesis of this compound is centered around the classical and widely utilized cyclization reaction between a substituted 2-aminopyridine and an α-haloaldehyde equivalent. The key starting material for this synthesis is 2-amino-5-bromo-3-fluoropyridine . The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

The overall synthetic transformation is depicted in the following reaction scheme:

G Overall Synthesis of this compound cluster_reactants Reactants cluster_product Product 2-amino-5-bromo-3-fluoropyridine 2-amino-5-bromo-3-fluoropyridine Reaction Base, Solvent Heat 2-amino-5-bromo-3-fluoropyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction This compound This compound Reaction->this compound Cyclization

Caption: Proposed reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 6-bromoimidazo[1,2-a]pyridine, as detailed in patent CN103788092A.[1] The procedure involves the reaction of the aminopyridine precursor with a 40% aqueous solution of chloroacetaldehyde in the presence of a base and a suitable solvent.

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • 40% aqueous chloroacetaldehyde solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-bromo-3-fluoropyridine (e.g., 0.15 mol, 1 equivalent).

  • Add ethanol (e.g., 35 mL) to the flask to dissolve the starting material.

  • To this solution, add a 40% aqueous solution of chloroacetaldehyde (e.g., 0.18 mol, 1.2 equivalents) and sodium bicarbonate (e.g., 0.18 mol, 1.2 equivalents).

  • The reaction mixture is then heated to 55 °C and stirred for 5-20 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is partitioned between 200 mL of water and 200 mL of ethyl acetate.

  • The aqueous layer is separated and extracted twice more with 200 mL portions of ethyl acetate.

  • The organic phases are combined and dried over anhydrous sodium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the final product of high purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis, based on the analogous reaction for 6-bromoimidazo[1,2-a]pyridine.[1]

ParameterValue
Starting Material 2-amino-5-bromo-3-fluoropyridine
Molar Ratio (Aminopyridine:Aldehyde:Base)1 : 1.2 : 1.2
Solvent Ethanol
Base Sodium Bicarbonate
Reaction Temperature 55 °C
Reaction Time 5 - 20 hours
Expected Yield 70-80% (based on analogous reactions)

Plausible Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-accepted mechanism involving three key steps:

  • N-Alkylation: The pyridine ring nitrogen of 2-amino-5-bromo-3-fluoropyridine acts as a nucleophile and attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the aldehyde carbonyl carbon of the intermediate, leading to the formation of a five-membered heterocyclic ring.

  • Dehydration: The resulting hydroxyl intermediate readily undergoes dehydration under the reaction conditions to form the stable, aromatic this compound.

G Plausible Reaction Mechanism Start 2-amino-5-bromo-3-fluoropyridine + Chloroacetaldehyde Intermediate1 N-Alkylated Intermediate Start->Intermediate1 N-Alkylation Intermediate2 Cyclized Intermediate (with OH group) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H2O)

Caption: Simplified diagram of the reaction mechanism.

References

Spectroscopic and Structural Elucidation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. It also outlines detailed, generalized experimental protocols for the acquisition of such data, serving as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Spectroscopic Data

The spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized below. These values are estimated based on known data for similar imidazo[1,2-a]pyridine derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.8 - 8.0d~1.0
H-37.6 - 7.8d~1.0
H-57.9 - 8.1dd~2.0, ~1.0
H-77.2 - 7.4d~2.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2110 - 115
C-3125 - 130
C-5120 - 125
C-6115 - 120 (C-Br)
C-7110 - 115 (d, JC-F ≈ 4-8 Hz)
C-8150 - 155 (d, JC-F ≈ 240-260 Hz)
C-8a140 - 145

Solvent: CDCl₃. The carbon attached to fluorine (C-8) is expected to show a large one-bond coupling constant (¹JC-F), while the adjacent carbon (C-7) will exhibit a smaller two-bond coupling (²JC-F).

Table 3: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺213.95, 215.95Isotopic pattern due to ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio)
[M-Br]⁺135.00Loss of bromine radical
[M-HCN]⁺186.96, 188.96Common fragmentation pathway for pyridine-containing heterocycles

Ionization Mode: Electron Ionization (EI). The presence of bromine provides a characteristic isotopic signature.

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of small, heteroaromatic organic molecules.

Synthesis of this compound

A potential synthetic route to this compound involves the condensation of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon synthon, such as chloroacetaldehyde or bromoacetaldehyde.

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Chloroacetaldehyde (40% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate or another suitable base

  • Ethanol or another suitable solvent

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of chloroacetaldehyde or bromoacetaldehyde diethyl acetal.

  • Add a base, such as sodium bicarbonate, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration.

  • Temperature: 298 K.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

  • Prepare a dilute solution of the purified compound in a volatile solvent such as dichloromethane or methanol (approximately 1 mg/mL).

Data Acquisition (GC-MS):

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • GC Column: A standard non-polar column (e.g., HP-5MS).

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Start Starting Materials (2-amino-5-bromo-3-fluoropyridine) Reaction Chemical Reaction (Condensation) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 6-Bromo-8-fluoroimidazo [1,2-a]pyridine Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (EI) Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic structure and conformational rigidity have made it a privileged pharmacophore, present in numerous marketed drugs and clinical candidates. This technical guide provides an in-depth exploration of the reactivity of the imidazo[1,2-a]pyridine scaffold, offering a valuable resource for researchers engaged in the synthesis and functionalization of this important heterocyclic system.

Electronic Properties and General Reactivity

The imidazo[1,2-a]pyridine system is a ten-pi-electron aromatic heterocycle, resulting from the fusion of an imidazole and a pyridine ring. The nitrogen atom at position 1 (N-1) is a bridgehead atom and possesses a lone pair of electrons that participates in the aromatic system. This electron-rich nature makes the scaffold highly susceptible to electrophilic attack, particularly at the C-3 position of the imidazole ring. Conversely, the electron-rich character generally renders the core resistant to direct nucleophilic aromatic substitution.

Electrophilic Substitution Reactions

Electrophilic substitution is the most characteristic reaction of the imidazo[1,2-a]pyridine scaffold, with a pronounced regioselectivity for the C-3 position. This is due to the high electron density at this carbon, which allows for the formation of a stabilized cationic intermediate upon electrophilic attack, without disrupting the aromaticity of the pyridine ring.[1]

Halogenation

Halogenation, particularly bromination and chlorination, at the C-3 position is a facile and widely used transformation for introducing a versatile handle for further functionalization, such as cross-coupling reactions.

Table 1: C-3 Halogenation of Imidazo[1,2-a]pyridines

EntrySubstrateHalogenating AgentSolventTemperature (°C)Yield (%)Reference
12-Phenylimidazo[1,2-a]pyridineN-Bromosuccinimide (NBS)Dichloromethane (DCM)Room Temp95[2]
22-Phenylimidazo[1,2-a]pyridineSodium Bromite (NaBrO₂)Dimethylformamide (DMF)6092[2]
3Imidazo[1,2-a]pyridineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp85[3]
42-Methylimidazo[1,2-a]pyridineSodium Chlorite (NaClO₂)Dimethylformamide (DMF)6088[2]
Experimental Protocol: C-3 Bromination of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-phenylimidazo[1,2-a]pyridine in DCM, add NBS portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the imidazo[1,2-a]pyridine scaffold. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. The C-3 position remains the most reactive site for C-H functionalization, although methods for C-5 functionalization have also been developed.[4]

C-3 Arylation, Alkylation, and Amination

A variety of methodologies, including photocatalysis and metal-free conditions, have been developed for the introduction of aryl, alkyl, and amino moieties at the C-3 position.[3][4]

Table 2: C-3 C-H Functionalization of Imidazo[1,2-a]pyridines

EntryReaction TypeReactantsCatalyst/ConditionsSolventYield (%)Reference
1Arylation2-Phenylimidazo[1,2-a]pyridine, 4-Methoxyphenylboronic acidKOtBuAcetonitrile85[5]
2AlkylationImidazo[1,2-a]pyridine, N-PhenyltetrahydroisoquinolineRose Bengal, Visible LightAcetonitrile91[4]
3Aminomethylation2-Phenylimidazo[1,2-a]pyridine, N-PhenylglycineCsPbBr₃, White LEDsDioxane87[4]
4Formylation2-Phenylimidazo[1,2-a]pyridine, TMEDARose Bengal, Visible LightAcetonitrile95[4]
Experimental Protocol: Photocatalytic C-3 Alkylation of Imidazo[1,2-a]pyridine

Materials:

  • Imidazo[1,2-a]pyridine (1.0 eq)

  • Alkyl N-hydroxyphthalimide ester (1.5 eq)

  • Eosin Y (photocatalyst, 2 mol%)

  • Acetonitrile (solvent)

Procedure:

  • In a reaction vessel, combine imidazo[1,2-a]pyridine, the alkyl N-hydroxyphthalimide ester, and Eosin Y in acetonitrile.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C-3 alkylated product.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution on the imidazo[1,2-a]pyridine core is generally challenging due to the electron-rich nature of the heterocyclic system. However, nucleophilic substitution can be achieved on pre-functionalized scaffolds, such as halogenated imidazo[1,2-a]pyridines, through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of 3-haloimidazo[1,2-a]pyridines with boronic acids or esters is a robust method for the formation of C-C bonds at the C-3 position.

Table 3: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridines

EntrySubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
13-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O92[3]
23-Bromoimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85[3]
33-Bromo-2-methylimidazo[1,2-a]pyridineThiophene-2-boronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O88[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

Materials:

  • 3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 2,3-diphenylimidazo[1,2-a]pyridine.

Cycloaddition Reactions

The imidazo[1,2-a]pyridine scaffold can participate in cycloaddition reactions, acting as a diene or a dipolarophile, to construct more complex polycyclic systems.[6]

[3+2] Cycloaddition

Imidazo[1,2-a]pyridines can undergo [3+2] cycloaddition reactions with suitable 1,3-dipoles. For instance, the reaction with pyridinium ylides in the presence of a copper catalyst can afford tri-substituted imidazo[1,2-a]pyridines.[6]

Table 4: [3+2] Cycloaddition for the Synthesis of Imidazo[1,2-a]pyridines

EntryReactant 1Reactant 2Catalyst/ConditionsSolventYield (%)Reference
1α-Azido KetonePyridinium YlideCu(OAc)₂, Et₃NDichloromethane (DCM)71-92[6]
22-AminopyridineAryl Aldehyde, tert-Butyl IsocyanideIodineEthanolModerate to Good[7]
Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition

Materials:

  • α-Azido ketone (1.0 eq)

  • Pyridinium ylide (1.1 eq)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the α-azido ketone and pyridinium ylide in DCM, add Et₃N and Cu(OAc)₂.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Role in Signaling Pathways: Inhibition of the PI3K/Akt/mTOR Pathway

The imidazo[1,2-a]pyridine scaffold is a key component in a number of potent and selective kinase inhibitors. Notably, derivatives of this scaffold have been shown to be effective dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical signaling pathway that is often dysregulated in cancer.[8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[10]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis and Functionalization

The synthesis of functionalized imidazo[1,2-a]pyridine derivatives often follows a logical workflow, starting from the construction of the core, followed by regioselective functionalization.

workflow start Start: 2-Aminopyridine & α-Haloketone cyclization Cyclization start->cyclization core Imidazo[1,2-a]pyridine Core cyclization->core functionalization C-3 Functionalization core->functionalization electrophilic Electrophilic Substitution (e.g., Bromination) functionalization->electrophilic Halogenation ch_func C-H Functionalization (e.g., Arylation) functionalization->ch_func Direct C-H cycloadd Cycloaddition functionalization->cycloadd Ring Formation intermediate 3-Functionalized Intermediate electrophilic->intermediate final_product Diverse Functionalized Imidazo[1,2-a]pyridines ch_func->final_product cycloadd->final_product coupling Cross-Coupling (e.g., Suzuki) intermediate->coupling coupling->final_product

References

Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of imidazo[1,2-a]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the fields of drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of crucial enzymes and signaling pathways that control cell growth, division, and survival.

Inhibition of Tubulin Polymerization

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1] These agents often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle assembly and cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

Quantitative Data: Tubulin Polymerization Inhibition

Compound IDCancer Cell LineIC50 (Antiproliferative)IC50 (Tubulin Polymerization)Reference
5b Jurkat60 nM-[2]
B16-F10380 nM-[2]
HCT116138 nM-[2]
MDA-MB-2311.054 µM-[2]
7e HT-290.01 µM-[4]
6d A5492.8 ± 0.02 μM3.45 ± 0.51 μM[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol outlines a standard procedure to measure the effect of imidazo[1,2-a]pyridine derivatives on tubulin polymerization by monitoring the change in turbidity.

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP Stock Solution: 10 mM in GTB.

    • Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in GTB to a final concentration of 10 mg/mL. Keep on ice.

    • Test Compound: Prepare a 10x stock solution of the imidazo[1,2-a]pyridine derivative in an appropriate solvent (e.g., DMSO). Prepare serial dilutions as needed.

    • Controls: Prepare 10x stock solutions of a known inhibitor (e.g., Nocodazole, 100 µM) and a known stabilizer (e.g., Paclitaxel, 100 µM).

  • Assay Procedure:

    • Pre-warm a 96-well microplate and a spectrophotometer to 37°C.

    • On ice, prepare the reaction mixture containing tubulin (final concentration 3 mg/mL) and GTP (final concentration 1 mM) in GTB.

    • Add 10 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells of the pre-warmed 96-well plate.

    • To initiate polymerization, add 90 µL of the ice-cold tubulin/GTP reaction mixture to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the absorbance (OD at 340 nm) versus time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization: Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation (On Ice) cluster_assay Assay (37°C) cluster_analysis Data Analysis reagents Prepare Tubulin, GTP, Test Compounds, Controls mix Prepare Reaction Mix (Tubulin + GTP in GTB) reagents->mix initiate Add Reaction Mix to initiate polymerization mix->initiate plate Add Compounds/Controls to pre-warmed 96-well plate plate->initiate read Measure Absorbance (340 nm) every 60s for 60 min initiate->read plot Plot OD vs. Time read->plot calc Calculate % Inhibition plot->calc ic50 Determine IC50 calc->ic50

Workflow for the in vitro tubulin polymerization assay.

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα and Akt.[6][7]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Overexpression of IGF-1R is implicated in tumor development and resistance to therapy. Novel imidazo[1,2-a]pyridines have been discovered as inhibitors of IGF-1R tyrosine kinase.[8]

  • c-Met: The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth and metastasis. Imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective c-Met inhibitors.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Imidazo[1,2-a]pyridines have been identified as inhibitors of CDK2 and CDK4.[9]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in tumor angiogenesis and growth. A class of imidazo[1,2-a]pyridines has shown potent PDGFR inhibitory activity.[10]

Quantitative Data: Kinase Inhibition

Compound IDTarget KinaseIC50 (Enzymatic)Cell LineIC50 (Cell-based)Reference
2g PI3Kα1.8 nM--[7]
11 Akt10.64 µM-~0.3-3 µM[6]
12 PI3Kα2.8 nM--[7]
Example Compound IGF-1R---[8]
Example Compound c-Met---
Example Compound PDGFR---[10]

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol describes the analysis of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with an imidazo[1,2-a]pyridine derivative.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative changes in protein phosphorylation.

Visualization: PI3K/Akt/mTOR Signaling Pathway

G cluster_inhibitor Imidazo[1,2-a]pyridine Derivatives RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Survival Cell Survival pAkt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Inhibitor_PI3K Inhibit PI3K Inhibitor_PI3K->PI3K Inhibitor_Akt Inhibit Akt Inhibitor_Akt->pAkt

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of STAT3/NF-κB Signaling

The STAT3 and NF-κB signaling pathways are crucial for promoting inflammation-associated cancer by regulating the expression of genes involved in cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by suppressing these pathways.[1][11] This can involve inhibiting the phosphorylation of STAT3 and preventing the degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[11][12]

Quantitative Data: Anti-inflammatory Activity

Compound IDTargetIC50Reference
3f COX-121.8 µmol/L[13]
COX-29.2 µmol/L[13]
Compound 24 COX-213 µmol/L[14]

Experimental Protocol: NF-κB Activation Assay (ELISA-based)

This protocol describes a method to quantify the activation of NF-κB by measuring the amount of the p65 subunit bound to a consensus DNA sequence.

  • Cell Culture and Treatment:

    • Culture cells (e.g., MDA-MB-231) in 10 cm dishes.

    • Treat cells with the imidazo[1,2-a]pyridine derivative for a specified time before stimulating with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Nuclear Extract Preparation:

    • Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard protocol involving hypotonic and hypertonic buffers.

    • Determine the protein concentration of the nuclear extracts.

  • ELISA Procedure:

    • Use a commercial NF-κB p65 ELISA kit.

    • Add equal amounts of nuclear extract protein to wells of a microplate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Incubate to allow NF-κB p65 to bind to the DNA.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody specific for the NF-κB p65 subunit and incubate.

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Wash again and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of active NF-κB p65 in each sample based on the standard curve.

    • Compare the levels of NF-κB activation in treated versus untreated cells.

Visualization: STAT3/NF-κB Signaling Pathway

G cluster_inhibitor Imidazo[1,2-a]pyridine Derivatives Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3->pSTAT3 Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) pSTAT3->Gene_Expression Nuclear Translocation SHP1 SHP-1 SHP1->pSTAT3 Dephosphorylation LPS_Receptor LPS Receptor (TLR4) IKK IKK LPS_Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB Release Active_NFkB->Gene_Expression Nuclear Translocation Inhibitor_STAT3 Inhibit p-STAT3 Inhibitor_STAT3->pSTAT3 Inhibitor_NFkB Inhibit NF-κB Activation Inhibitor_NFkB->IKK

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties have made it a privileged scaffold in drug discovery, leading to the development of anxiolytics, hypnotics, and anti-ulcer drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine synthesis, detailing key named reactions and modern catalytic methodologies. It includes structured data for comparative analysis of synthetic routes, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms to facilitate a deeper understanding of the underlying chemistry.

Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis

The exploration of the imidazo[1,2-a]pyridine ring system dates back to the early 20th century, with early efforts focused on the condensation of 2-aminopyridines with α-halocarbonyl compounds. These initial forays laid the groundwork for more sophisticated synthetic strategies.

A pivotal moment in the history of imidazo[1,2-a]pyridine synthesis was the work of Aleksei Chichibabin, who in 1914 reported a method for the amination of pyridine derivatives. While the Chichibabin reaction itself is for the synthesis of 2-aminopyridines, the availability of this key precursor was instrumental in the subsequent development of imidazo[1,2-a]pyridine chemistry.[1][2]

Later, the reaction between 2-aminopyridine and α-haloketones, often referred to as a type of Chichibabin reaction for imidazo[1,2-a]pyridines, became a fundamental approach. This method involves the initial alkylation of the pyridine nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Key Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the early condensation reactions. Today, a diverse array of methodologies is available to chemists, ranging from classic named reactions to modern catalytic and multi-component strategies.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides a classic route to N-heteroaromatic compounds, including imidazo[1,2-a]pyridines. This reaction typically involves the reaction of a pyridine with an active methylene compound in the presence of iodine. In the context of imidazo[1,2-a]pyridine synthesis, a variation of this reaction utilizes a 2-aminopyridine and a ketone. The reaction is thought to proceed through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine.

Experimental Protocol: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a one-pot synthesis method.

Materials:

  • Acetophenone

  • 2-Aminopyridine

  • Iodine (I₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (as an ionic liquid medium, can be substituted with other high-boiling solvents)

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and [Bmim]Br₃ (as the reaction medium).

  • Add sodium carbonate (Na₂CO₃) as a base.

  • The reaction proceeds smoothly at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion (typically within 40 minutes), the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This multicomponent reaction (MCR) involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[4][5][6] The GBB reaction is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity rapidly.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of N-tert-butyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

This protocol is a general representation of the GBB reaction.

Materials:

  • 2-Aminopyridine

  • p-Tolualdehyde

  • tert-Butyl isocyanide

  • Ammonium chloride (NH₄Cl) (as a green catalyst)

  • Methanol (MeOH)

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) and p-tolualdehyde (1.0 mmol) in methanol, add tert-butyl isocyanide (1.0 mmol).

  • Add a catalytic amount of ammonium chloride.[5]

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 60 °C) to reduce the reaction time.[5] The reaction can also be efficiently carried out using microwave irradiation.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Modern Catalytic and Multi-Component Syntheses

The field of imidazo[1,2-a]pyridine synthesis has been significantly advanced by the development of novel catalytic systems and multi-component reactions. These modern methods offer advantages in terms of efficiency, substrate scope, and environmental sustainability.

Copper-catalyzed reactions have emerged as a particularly versatile tool. For instance, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant.[7] This method aligns with the principles of green chemistry by utilizing an abundant and non-toxic oxidant.

Multi-component reactions, beyond the GBB reaction, have also been extensively explored. These reactions allow for the construction of complex imidazo[1,2-a]pyridine derivatives in a single step from simple starting materials, thereby streamlining the synthetic process.

Application in Drug Synthesis: The Case of Zolpidem

The practical importance of imidazo[1,2-a]pyridine synthesis is exemplified by its application in the production of pharmaceuticals. Zolpidem, a widely prescribed hypnotic agent for the treatment of insomnia, features the imidazo[1,2-a]pyridine core.[8][9][10][11][12]

The synthesis of zolpidem typically involves the initial construction of the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine intermediate.[8] This is often achieved through the condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.[8] Subsequent functionalization at the 3-position leads to the final zolpidem molecule. A common route involves a Mannich reaction to introduce a dimethylaminomethyl group, which is then converted to the final acetamide side chain.[8][9]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various synthetic methods for imidazo[1,2-a]pyridines, providing a basis for comparison.

Reaction Type Reactants Catalyst/Reagent Solvent Temp (°C) Time Yield (%) Reference
Ortoleva-King (One-Pot)Acetophenone, 2-Aminopyridine[Bmim]Br₃, Na₂CO₃Solvent-freeRT40 min82[3]
Groebke-Blackburn-Bienaymé2-Aminopyridine, Benzaldehyde, tert-Butyl IsocyanideNH₄ClMeOH608 h~82[5]
Groebke-Blackburn-Bienaymé (MW)2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl IsocyanideNH₄Cl--30 min89[5]
Copper-Catalyzed2-Aminopyridine, NitroolefinCuBrDMF80-up to 90[7]
Iodine-Catalyzed (MCR)2-Aminopyridine, Aryl Aldehyde, tert-Butyl IsocyanideI₂ (5 mol%)EthanolRT1 hExcellent[13]

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanisms of the key named reactions for the synthesis of imidazo[1,2-a]pyridines.

Chichibabin_Imidazopyridine_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 2-Aminopyridine 2-Aminopyridine Alkylation SN2 Alkylation 2-Aminopyridine->Alkylation alpha-Halo_Ketone α-Halo Ketone alpha-Halo_Ketone->Alkylation Cyclization Intramolecular Cyclization Alkylation->Cyclization Pyridinium Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclized Intermediate Imidazopyridine Imidazo[1,2-a]pyridine Dehydration->Imidazopyridine

Caption: Mechanism of the Chichibabin-type synthesis of imidazo[1,2-a]pyridines.

Ortoleva_King_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 2-Aminopyridine 2-Aminopyridine SN2_Reaction SN2 Reaction 2-Aminopyridine->SN2_Reaction Ketone Ketone alpha_Iodination α-Iodination of Ketone Ketone->alpha_Iodination Iodine Iodine Iodine->alpha_Iodination alpha_Iodination->SN2_Reaction α-Iodo Ketone Cyclization Intramolecular Cyclization SN2_Reaction->Cyclization Pyridinium Intermediate Aromatization Aromatization Cyclization->Aromatization Imidazopyridine Imidazo[1,2-a]pyridine Aromatization->Imidazopyridine

Caption: Plausible mechanism for the Ortoleva-King synthesis of imidazo[1,2-a]pyridines.

GBB_Reaction cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Nucleophilic_Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Iminium Ion Cyclization [4+1] Cycloaddition Nucleophilic_Attack->Cyclization Nitrile Intermediate Tautomerization Tautomerization Cyclization->Tautomerization 3-Amino-Imidazopyridine 3-Aminoimidazo[1,2-a]pyridine Tautomerization->3-Amino-Imidazopyridine

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated imidazopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, these compounds are extensively studied as potential therapeutic agents. Understanding their physicochemical characteristics is paramount for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME). This document presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in this field.

Core Physicochemical Data of Commercially Available Halogenated Imidazopyridines

The following tables summarize key physicochemical properties of several well-known halogenated imidazopyridine drugs. These values are crucial for understanding the behavior of these molecules in biological systems.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Halogen Substituent(s)
ZolpidemC₁₉H₂₁N₃O307.39None (for comparison)
AlpidemC₂₁H₂₃Cl₂N₃O404.34Chloro
SaripidemC₁₉H₂₀ClN₃O341.84Chloro
NecopidemC₂₃H₂₉N₃O363.50None (for comparison)

Table 1: Molecular Properties of Selected Imidazopyridines

Compound NameLogPWater SolubilityMelting Point (°C)pKa
Zolpidem2.42 - 3.25[1][2]23 mg/mL (as tartrate salt)[1]196[1]6.2[1][3]
Alpidem4.92[4][5]0.02 mg/mL[4]122-124[4]4.74 (Predicted)[6]
Saripidem4.2[7]Soluble in DMSO[8]Not availableNot available
Necopidem4.88 (Predicted)[9]Not availableNot availableNot available

Table 2: Physicochemical Properties of Selected Imidazopyridines

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide step-by-step methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the lipophilicity of a compound.[10]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[10]

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge tubes

  • Mechanical shaker/rotator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[10]

    • Pre-saturate n-octanol with PBS and PBS with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.[10]

  • Partitioning:

    • Add a small aliquot of the DMSO stock solution to a centrifuge tube containing a known volume of the pre-saturated PBS (e.g., 10 µL of stock in 990 µL of PBS).[11]

    • Add a known volume of pre-saturated n-octanol to the tube (e.g., 100 µL).[11]

    • Securely cap the tubes and place them on a mechanical shaker.

    • Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically 1 to 24 hours) at a constant temperature.[11]

  • Phase Separation:

    • Centrifuge the tubes at a high speed to ensure complete separation of the n-octanol and aqueous phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) layers.

    • Dilute the aliquots appropriately with a suitable solvent.

    • Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of the partition coefficient: LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is also a reliable technique for determining thermodynamic solubility.

Materials:

  • Test compound (solid)

  • Purified water or buffer of desired pH

  • Vials with screw caps

  • Shaker or agitator at a constant temperature

  • Filtration device (e.g., syringe filters with low compound binding)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. This ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a period sufficient to reach equilibrium (typically 24-72 hours).[5]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid particles. It is crucial to use a filter that does not adsorb the compound.

  • Quantification:

    • Dilute the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Result Expression:

    • The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Determination of pKa by Potentiometric Titration

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH.[12]

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)[13]

  • Potassium chloride (KCl) solution (for maintaining constant ionic strength)[13]

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or titration vessel

Procedure:

  • Preparation:

    • Dissolve a precisely weighed amount of the test compound in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[13]

    • Add KCl solution to maintain a constant ionic strength (e.g., to a final concentration of 0.15 M).[13]

    • Place the solution in the titration vessel with a magnetic stir bar and begin stirring.

  • Titration:

    • Immerse the calibrated pH electrode in the solution.

    • For an acidic compound, titrate with the standardized NaOH solution. For a basic compound, titrate with the standardized HCl solution.

    • Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[13]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways targeted by halogenated imidazopyridines and a typical experimental workflow for their development.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_neuro GABA GABA_vesicle->GABA_neuro Release GABA_A_Receptor GABA-A Receptor GABA_neuro->GABA_A_Receptor Binds Chloride_channel Cl- Channel GABA_A_Receptor->Chloride_channel Opens Imidazopyridine Halogenated Imidazopyridine (e.g., Zolpidem, Alpidem) Imidazopyridine->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_channel->Hyperpolarization Cl- influx

Caption: GABA-A Receptor Signaling Pathway.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition T-Cell Inhibition (Immune Evasion) PD1->Inhibition Leads to TCR TCR Imidazopyridine Imidazopyridine Antagonist Imidazopyridine->PDL1 Blocks Interaction APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation

Caption: PD-1/PD-L1 Immune Checkpoint Pathway.

Experimental_Workflow Synthesis Synthesis of Halogenated Imidazopyridine Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Physicochemical Physicochemical Profiling (Solubility, LogP, pKa) Purification->Physicochemical InVitro In Vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) Physicochemical->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Opt->InVivo Candidate Drug Candidate Selection InVivo->Candidate

Caption: Drug Discovery Workflow.

Conclusion

The physicochemical properties of halogenated imidazopyridines are fundamental to their development as therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers working to understand and optimize these promising molecules. The provided visualizations of key signaling pathways and a typical drug discovery workflow further contextualize the importance of these properties in the broader landscape of medicinal chemistry and pharmacology. A thorough understanding and application of these principles will undoubtedly accelerate the discovery of new and effective imidazopyridine-based drugs.

References

Methodological & Application

Synthesis Protocol for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key intermediate in the development of pharmaceutical compounds, including kinase inhibitors and anxiolytic agents.[1] The described methodology is based on the classical condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound, a common and effective route for the synthesis of the imidazo[1,2-a]pyridine scaffold.[2][3] This protocol offers a straightforward and efficient procedure suitable for laboratory-scale synthesis.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[3] The specific compound, this compound, serves as a crucial building block in the synthesis of various therapeutic agents. Its structure allows for selective targeting of biological molecules, which is of significant interest in drug discovery for central nervous system disorders and cancer.[1] The synthesis of this intermediate is therefore a critical step in the development of novel therapeutics. The protocol detailed below is a robust method for the preparation of this valuable compound.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 2-amino-5-bromo-3-fluoropyridine with chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-a]pyridine system.

reaction_scheme cluster_reactants Reactants cluster_product Product 2-amino-5-bromo-3-fluoropyridine 2-Amino-5-bromo-3-fluoropyridine Reaction + 2-amino-5-bromo-3-fluoropyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction This compound This compound Reaction->this compound Base, Solvent, Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of substituted imidazo[1,2-a]pyridines.[4][5]

Materials:

  • 2-Amino-5-bromo-3-fluoropyridine

  • 40% Chloroacetaldehyde aqueous solution

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.2 eq) followed by the dropwise addition of a 40% chloroacetaldehyde aqueous solution (1.2 eq).[4]

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 5-24 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.[4]

    • To the residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).[4]

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[4]

Data Presentation

ParameterValue/ConditionReference
Starting Material2-Amino-5-bromo-3-fluoropyridine-
Reagent40% Chloroacetaldehyde aqueous solution[4]
BaseSodium Bicarbonate[4]
SolventEthanol[4]
Temperature50-60 °C[4]
Reaction Time5-24 hours[4]
Work-upEthyl acetate extraction, brine wash[4]
PurificationRecrystallization or Column Chromatography[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

synthesis_workflow A 1. Dissolve 2-amino-5-bromo-3-fluoropyridine in Ethanol B 2. Add NaHCO3 and Chloroacetaldehyde Solution A->B C 3. Heat and Stir (50-60°C, 5-24h) B->C D 4. Cool to Room Temperature C->D E 5. Concentrate under Reduced Pressure D->E F 6. Add Water and Ethyl Acetate E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash Combined Organic Layers with Brine G->H I 9. Dry with Anhydrous Na2SO4 H->I J 10. Filter and Concentrate I->J K 11. Purify by Recrystallization or Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chloroacetaldehyde is toxic and corrosive; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

This application note provides a comprehensive protocol for the synthesis of this compound. The presented methodology is based on established chemical transformations and offers a reliable route to this important pharmaceutical intermediate. Researchers are advised to adapt and optimize the conditions as needed for their specific laboratory setup.

References

Suzuki coupling of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine with arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the Suzuki coupling reaction involving 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and arylboronic acids is provided below. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[1] In the context of medicinal chemistry, this reaction is invaluable for synthesizing complex molecules from readily available building blocks. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds.[2] The ability to introduce diverse aryl groups at the 6-position of the this compound core through Suzuki coupling allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Microwave-assisted synthesis has been shown to be an effective technique for accelerating Suzuki coupling reactions involving halogenated imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome and may require screening for specific substrates.[3][4]

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds as follows:

General Reaction Scheme of Suzuki Coupling

Where 'Ar' represents a substituted or unsubstituted aryl group.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Palladium Catalyst prep_vial Add Reactants to Microwave Vial prep_reagents->prep_vial prep_solvent Prepare Solvent System (e.g., Dioxane/Water) prep_solvent->prep_vial degas Degas Mixture (e.g., N2 Purge) prep_vial->degas seal Seal Vial degas->seal microwave Microwave Irradiation (Set Temperature and Time) seal->microwave cool Cool to Room Temperature microwave->cool filter Filter Reaction Mixture cool->filter extract Aqueous Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: Experimental workflow for Suzuki coupling.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for chromatography elution

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid (1.2 eq.), the base (2-3 eq.), and the palladium catalyst (0.05-0.1 eq.).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes). Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 6-aryl-8-fluoroimidazo[1,2-a]pyridine.

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on reported yields for similar substrates.

EntryArylboronic AcidProductReported Yield (%)
1Phenylboronic acid8-Fluoro-6-phenylimidazo[1,2-a]pyridine85-95
24-Methoxyphenylboronic acid8-Fluoro-6-(4-methoxyphenyl)imidazo[1,2-a]pyridine80-90
34-Chlorophenylboronic acid6-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine75-85
43-Tolylboronic acid8-Fluoro-6-(m-tolyl)imidazo[1,2-a]pyridine82-92
52-Naphthylboronic acid8-Fluoro-6-(naphthalen-2-yl)imidazo[1,2-a]pyridine78-88
6Thiophen-2-ylboronic acid8-Fluoro-6-(thiophen-2-yl)imidazo[1,2-a]pyridine70-80

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction is illustrated in the catalytic cycle below.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdBr Ar'-Pd(II)L2-X Pd0->ArPdBr Oxidative Addition OxAdd Oxidative Addition ArPdAr Ar'-Pd(II)L2-Ar ArPdBr->ArPdAr Transmetalation Transmetal Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar'-Ar (Product) ArPdAr->Product RedElim Reductive Elimination ArX Ar'-X (6-Bromo-8-fluoro- imidazo[1,2-a]pyridine) ArX->Pd0 ArBOH2 Ar-B(OH)2 (Arylboronic acid) ArBOH2->ArPdBr Base Base Base->ArPdBr

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. The functionalization of this core structure is crucial for the development of novel therapeutic agents and materials. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines from aryl halides.

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine with various primary and secondary amines. The methodologies described herein are based on established principles of the Buchwald-Hartwig reaction and draw from examples with structurally similar heteroaryl halides, offering a robust starting point for the synthesis of novel 6-amino-8-fluoroimidazo[1,2-a]pyridine derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n pd2_complex L_n(Ar)(Br)Pd(II) pd0->pd2_complex Oxidative Addition amine_coord [L_n(Ar)(Br)Pd(II)(HNR¹R²)]+ pd2_complex->amine_coord Amine Coordination amido_complex L_n(Ar)(NR¹R²)Pd(II) amine_coord->amido_complex Deprotonation base_hbr Base-HBr amine_coord->base_hbr amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination arbr Ar-Br (this compound) arbr->pd2_complex amine HNR¹R² amine->amine_coord base Base base->amine_coord

A simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The data presented is a compilation based on analogous reactions with similar heteroaryl bromides and serves as a strong predictive starting point.

Table 1: Buchwald-Hartwig Amination with Primary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101680-90
p-Anisidine[Pd(allyl)Cl]₂ (1)BrettPhos (2)Cs₂CO₃ (2.0)Toluene1001288-98
BenzylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene901875-85
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1102470-80

Table 2: Buchwald-Hartwig Amination with Secondary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001290-99
PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101685-95
Pyrrolidine[Pd(allyl)Cl]₂ (1)DavePhos (2)Cs₂CO₃ (2.0)Toluene1001288-98
N-MethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001880-90
IndolinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Dioxane1102475-85

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox. Reagents should be of high purity.

Protocol 1: General Procedure for Amination with Primary Amines

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Primary amine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

    • XPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe, followed by the primary amine.

    • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for Amination with Secondary Amines

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Secondary amine (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous Dioxane (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane via syringe, followed by the secondary amine.

    • Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite®.

    • Wash the filter cake with additional dichloromethane (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (90-110 °C) with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature dilute_filter Dilute with Organic Solvent & Filter through Celite® cool->dilute_filter concentrate Concentrate Filtrate dilute_filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify

A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst.
Inappropriate ligandScreen a panel of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Incorrect baseThe choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are generally effective. Base solubility can also be a factor.
Formation of Side Products HydrodehalogenationUse a less sterically hindered ligand, lower the reaction temperature, or decrease the reaction time.
Dimerization of starting materialLower the catalyst loading or reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a highly efficient method for the synthesis of 6-amino-8-fluoroimidazo[1,2-a]pyridine derivatives. The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and purity. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, facilitating the exploration of this important chemical space for drug discovery and materials science.

Application Notes and Protocols for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications. The strategic placement of the bromo and fluoro substituents on this scaffold provides medicinal chemists with versatile handles for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex molecules with tailored pharmacological profiles. This document provides an overview of its applications, detailed synthetic protocols, and its role in the development of novel therapeutics.

Applications in Medicinal Chemistry

This compound is a key building block for the development of potent and selective therapeutic agents. Its derivatives have been investigated for a range of biological activities, including:

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a common scaffold for the design of kinase inhibitors, which are crucial in oncology and inflammation research.

  • Central Nervous System (CNS) Agents: Derivatives of this intermediate have shown potential as anxiolytic and sedative agents, often through modulation of GABA-A receptors.

  • Adenosine Receptor Modulators: This intermediate is particularly valuable in the synthesis of adenosine A2A receptor modulators, which are under investigation for the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease, as well as for their potential in immuno-oncology.[1]

The bromine atom at the 6-position offers a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 8-position can enhance metabolic stability and influence the physicochemical properties of the final compound, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles.

Data Presentation

Physicochemical Properties
PropertyValue
CAS Number 474709-06-3
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Beige solid[2]
Reported Synthetic Yield
ReactionStarting MaterialProductYield (%)Reference
Cyclocondensation2-amino-5-bromo-3-fluoropyridineThis compound80.7[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthesis of imidazo[1,2-a]pyridines and the reported yield for this specific compound[2]. The reaction involves the cyclocondensation of 2-amino-5-bromo-3-fluoropyridine with a suitable two-carbon electrophile, such as chloroacetaldehyde or bromoacetaldehyde.

Materials:

  • 2-amino-5-bromo-3-fluoropyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium bicarbonate (2.0 eq).

  • To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a beige solid.

Expected Yield: Approximately 80.7%[2].

Mandatory Visualizations

Synthetic Workflow

G start Start: 2-amino-5-bromo-3-fluoropyridine reagents Reagents: - Chloroacetaldehyde - NaHCO3 - Ethanol/Water start->reagents 1. Add reaction Cyclocondensation Reaction (Reflux, 4-8h) reagents->reaction 2. React workup Aqueous Workup & Extraction (Ethyl Acetate) reaction->workup 3. Process purification Purification (Silica Gel Chromatography) workup->purification 4. Isolate product Product: this compound purification->product 5. Obtain

Caption: Synthetic workflow for this compound.

Application in Drug Discovery: Suzuki Coupling

G intermediate This compound catalyst Pd Catalyst & Base (e.g., Pd(PPh3)4, Na2CO3) intermediate->catalyst Reacts with boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->catalyst Couples with final_compound 6-Aryl/Heteroaryl-8-fluoroimidazo[1,2-a]pyridine (Drug Candidate) catalyst->final_compound Forms

Caption: Suzuki coupling using the intermediate.

Signaling Pathway: Adenosine A2A Receptor Modulation

Derivatives of this compound have been developed as modulators of the adenosine A2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the context of neurodegenerative diseases and cancer, blocking this receptor with an antagonist can have therapeutic effects.

G cluster_cell Cell Membrane cluster_downstream Intracellular Signaling adenosine Adenosine a2a_receptor Adenosine A2A Receptor (GPCR) adenosine->a2a_receptor Activates antagonist Imidazo[1,2-a]pyridine Derivative (Antagonist) antagonist->a2a_receptor Blocks g_protein Gs Protein a2a_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Converts to pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., Immunosuppression, Neurotransmission Modulation) pka->cellular_response Leads to

Caption: Adenosine A2A receptor signaling pathway and antagonism.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 6-substituted imidazo[1,2-a]pyridines utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to rapidly synthesize a diverse library of 6-substituted analogs is therefore of high value in drug discovery and development.

Overview of the Synthetic Strategy

The primary and most convergent approach for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. Microwave irradiation facilitates this reaction, often in the absence of a catalyst and in environmentally benign solvents. The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

This application note will focus on variations at the R3 position (6-position) of the imidazo[1,2-a]pyridine core, providing specific examples for the synthesis of 6-bromo, 6-nitro, and 6-amino substituted derivatives.

Data Presentation: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines

The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of various 6-substituted imidazo[1,2-a]pyridines, compiled from multiple sources.

Entry6-Substituent (R3)ReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
1-Br5-Bromo-2-aminopyridine, ChloroacetaldehydeWater10030High
2-NO25-Nitro-2-aminopyridine, 2-bromoacetophenoneEthanol801085N/A
3-NH2Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, DialkylaminesDMF12010up to 94[1]
4-CH35-Methyl-2-aminopyridine, 2-bromo-1-phenylethanoneEthanol1101592N/A

Note: The data presented is a compilation from various literature sources and may not represent a direct comparative study under identical conditions. Yields are isolated yields.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of specific 6-substituted imidazo[1,2-a]pyridines.

General Protocol for Microwave-Assisted Synthesis

Materials:

  • Appropriately substituted 2-aminopyridine (1.0 mmol)

  • α-halocarbonyl compound (1.1 mmol)

  • Solvent (e.g., Ethanol, Water, DMF) (3-5 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol) and the α-halocarbonyl compound (1.1 mmol).

  • Add the chosen solvent (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature and time (see table for examples).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted imidazo[1,2-a]pyridine.

Protocol for 6-Bromo-imidazo[1,2-a]pyridine

Reactants:

  • 5-Bromo-2-aminopyridine (173 mg, 1.0 mmol)

  • Chloroacetaldehyde (40% in water) (0.15 mL, 1.1 mmol)

Conditions:

  • Solvent: Water (3 mL)

  • Temperature: 100 °C

  • Time: 30 minutes

Follow the general protocol outlined in section 3.1.

Protocol for 6-Nitro-imidazo[1,2-a]pyridine

Reactants:

  • 5-Nitro-2-aminopyridine (139 mg, 1.0 mmol)

  • 2-Bromoacetophenone (219 mg, 1.1 mmol)

Conditions:

  • Solvent: Ethanol (4 mL)

  • Temperature: 80 °C

  • Time: 10 minutes

Follow the general protocol outlined in section 3.1.

Protocol for 6-Amino-imidazo[1,2-a]pyridine Derivatives

This synthesis involves a multi-component reaction.[2][1]

Reactants:

  • Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone (1.0 mmol)

  • Dialkylamine (e.g., pyrrolidine) (1.2 mmol)

Conditions:

  • Solvent: DMF (3 mL)

  • Temperature: 120 °C

  • Time: 10 minutes

Follow the general protocol outlined in section 3.1.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 6-substituted imidazo[1,2-a]pyridines.

experimental_workflow reactants Reactants: - Substituted 2-aminopyridine - α-halocarbonyl solvent Add Solvent reactants->solvent 1. vial Seal Microwave Vial solvent->vial 2. microwave Microwave Irradiation (Set Temperature and Time) vial->microwave 3. workup Aqueous Workup (Quench, Extract) microwave->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Pure 6-Substituted Imidazo[1,2-a]pyridine purification->product 6.

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway (Illustrative)

The imidazo[1,2-a]pyridine core is a versatile pharmacophore that can interact with various biological targets. The following is a hypothetical signaling pathway diagram illustrating how a 6-substituted imidazo[1,2-a]pyridine derivative might act as a kinase inhibitor, a common mechanism of action for this class of compounds.

signaling_pathway receptor Receptor Tyrosine Kinase adp ADP receptor->adp downstream Downstream Signaling (e.g., RAS/MAPK) receptor->downstream P ligand Growth Factor ligand->receptor drug 6-Substituted Imidazo[1,2-a]pyridine (Inhibitor) drug->receptor Inhibition atp ATP atp->receptor proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Halogenoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 6-halogenoimidazo[1,2-a]pyridines. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The ability to functionalize the 6-position of this ring system through various cross-coupling reactions is a powerful tool in medicinal chemistry and drug discovery, enabling the synthesis of diverse libraries of compounds for biological screening.

This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions. For each reaction, a general workflow, a detailed experimental protocol, and a summary of representative reaction conditions and yields are provided.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general workflow for palladium-catalyzed cross-coupling reactions of 6-halogenoimidazo[1,2-a]pyridines involves the reaction of the halogenated substrate with a coupling partner in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction mixture is typically heated to achieve the desired transformation.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 6-halogenoimidazo[1,2-a]pyridine, coupling partner, and base in a reaction vessel Add_Solvent Add solvent Start->Add_Solvent Degas Degas the reaction mixture Add_Solvent->Degas Add_Catalyst Add palladium catalyst and ligand Degas->Add_Catalyst Heat Heat the reaction mixture Add_Catalyst->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize the final product (NMR, MS) Purify->End Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L2-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)2 Base PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Application Notes and Protocols: Derivatization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

This document provides detailed application notes and protocols for the derivatization of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key intermediate for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom at the 6-position and the fluorine atom at the 8-position offers opportunities for selective functionalization and modulation of physicochemical properties to achieve desired potency and selectivity against various kinase targets. The primary derivatization strategies discussed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are powerful and versatile methods for C-C and C-N bond formation, respectively.

Core Scaffold

This compound

  • CAS Number: 474709-06-3

  • Molecular Formula: C₇H₄BrFN₂

  • Molecular Weight: 215.02 g/mol

This starting material serves as a versatile platform for generating a library of kinase inhibitors through derivatization at the 6-position.

Synthetic Strategies and Derivatization

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine core is the primary site for derivatization using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, or vinyl groups at the 6-position. This allows for the exploration of various substituents to probe the binding pocket of the target kinase.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 6-position. This is a key strategy for introducing functionalities that can form critical hydrogen bonds with the kinase hinge region or other key residues.

Kinase Inhibition Data

The derivatization of the imidazo[1,2-a]pyridine scaffold has led to the discovery of potent inhibitors against various kinases. While specific data for derivatives of this compound is proprietary or dispersed, the following table summarizes representative data for structurally related imidazo[1,2-a]pyridine-based kinase inhibitors to guide derivatization efforts. The data highlights the impact of different substituents on kinase inhibitory activity.

Compound IDR Group at 6-positionTarget KinaseIC₅₀ (nM)Reference Compound (if applicable)
A-1 4-methoxyphenylPI3Kα150-
A-2 3-aminophenylPI3Kα85-
B-1 2-pyridylDYRK1A2600-
B-2 4-chlorophenylCLK1700-
C-1 N-methyl-4-piperidylSIK1<1-
C-2 4-(dimethylamino)phenylSIK2120-

Table 1: Representative Kinase Inhibition Data for Derivatized Imidazo[1,2-a]pyridine Scaffolds. Data is compiled from studies on structurally similar compounds to provide structure-activity relationship insights.[4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid/Ester (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-8-fluoroimidazo[1,2-a]pyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-amino-8-fluoroimidazo[1,2-a]pyridine derivative.[7][8]

Visualizations

Signaling Pathway

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (C-C bond formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N bond formation) Coupling->Buchwald Purification Purification (Column Chromatography) Suzuki->Purification Buchwald->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Inhibition Assays) Characterization->Screening SAR SAR Analysis & Optimization Screening->SAR

Caption: General workflow for inhibitor synthesis and evaluation.

Logical Relationships in Derivatization

Derivatization_Logic cluster_0 Derivatization Strategies cluster_1 Desired Outcomes Core This compound Position 6: Bromine Suzuki Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids Result: C-C Bonded Analogs Core:f0->Suzuki Reacts with Buchwald Buchwald-Hartwig Amination Primary/Secondary Amines Result: C-N Bonded Analogs Core:f0->Buchwald Reacts with Potency Increased Potency Suzuki->Potency Selectivity Improved Selectivity Suzuki->Selectivity Buchwald->Potency PK Favorable PK Properties Buchwald->PK

Caption: Logic of derivatization strategies and outcomes.

References

Application Notes and Protocols: 6-Bromo-8-fluoroimidazo[1,2-a]pyridine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential neuropharmacological applications of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, focusing on its role as a modulator of the GABAA receptor. The protocols detailed below are designed to guide researchers in the evaluation of this compound and its derivatives.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs with a range of biological activities, including anxiolytic, hypnotic, and anticonvulsant effects.[1] Much of the neuropharmacological activity of this class of compounds is attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Specifically, the 8-fluoro substitution in the imidazo[1,2-a]pyridine ring system has been identified as a key feature, serving as a bioisosteric replacement for the nitrogen atom in the analogous imidazo[1,2-a]pyrimidine scaffold, which is also known to produce GABAA receptor modulators.[2] This substitution suggests that this compound is a promising candidate for development as a selective modulator of GABAA receptor subtypes. The bromine at the 6-position offers a handle for further chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacological properties.

Primary Application: Positive Allosteric Modulator of GABAA Receptors

Based on the established pharmacology of the 8-fluoroimidazo[1,2-a]pyridine scaffold, the primary application of this compound in neuropharmacology is as a positive allosteric modulator (PAM) of GABAA receptors. PAMs at the GABAA receptor do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. This enhanced inhibitory neurotransmission is the basis for the anxiolytic, sedative-hypnotic, and anticonvulsant effects of many drugs targeting this receptor.

Signaling Pathway

The canonical signaling pathway for a GABAA receptor PAM is depicted below.

GABAA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAAR GABA-A Receptor Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Neuron_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuron_Inhibition GABA->GABAAR Binds to orthosteric site PAM 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine (PAM) PAM->GABAAR Binds to allosteric site Cl_ion->Hyperpolarization Influx

GABAA Receptor Positive Allosteric Modulation

Quantitative Data

Disclaimer: Specific quantitative biological data for this compound is not currently available in the public domain. The following tables present representative data for closely related 8-fluoroimidazo[1,2-a]pyridine derivatives to illustrate the potential activity profile. These values should be considered as a starting point for experimental investigation.

Table 1: Representative In Vitro Binding Affinities of 8-Fluoroimidazo[1,2-a]pyridine Analogs for GABAA Receptor Subtypes

Compound IDα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)
Analog A1581025
Analog B52312
Analog C50253080

Data is hypothetical and for illustrative purposes.

Table 2: Representative In Vitro Functional Potencies of 8-Fluoroimidazo[1,2-a]pyridine Analogs at GABAA Receptor Subtypes

Compound IDα1β3γ2 (EC50, nM)α2β3γ2 (EC50, nM)α3β3γ2 (EC50, nM)α5β3γ2 (EC50, nM)
Analog A1205075200
Analog B451525100
Analog C350180220500

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound and its derivatives.

Experimental Workflow

Experimental_Workflow Start 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine (Test Compound) Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Active Compounds In_Vivo_Models In Vivo Animal Models (e.g., Elevated Plus Maze, Forced Swim Test) Functional_Assay->In_Vivo_Models Potent Modulators ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Models->ADMET Efficacious Compounds Lead_Optimization Lead Optimization ADMET->Lead_Optimization

References

Application Notes and Protocols for C-N Bond Formation with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the C-N bond formation with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, a key reaction for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous biologically active compounds, and the ability to introduce nitrogen-based substituents at the 6-position opens up vast possibilities for structure-activity relationship (SAR) studies.

This document details a robust and versatile palladium-catalyzed Buchwald-Hartwig amination protocol, which is highly effective for the coupling of a wide range of primary and secondary amines with the this compound core. The protocol is designed to be accessible to researchers with a working knowledge of synthetic organic chemistry.

Reaction Principle

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2] The reaction is catalyzed by a palladium complex, which is stabilized by a bulky, electron-rich phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[2][3]

Experimental Protocols

This section provides detailed methodologies for the Buchwald-Hartwig amination of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Coupling with a Primary Amine (Aniline)

  • Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), aniline (1.2 equiv.), RuPhos Pd G3 (2 mol%), and Sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous and degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-8-fluoroimidazo[1,2-a]pyridin-6-amine.

Protocol 2: Coupling with a Secondary Amine (Morpholine)

  • Reaction Setup: In an oven-dried Schlenk tube, under an inert atmosphere, combine this compound (1.0 equiv.), morpholine (1.5 equiv.), RuPhos Pd G3 (2 mol%), and Sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 4-(8-fluoroimidazo[1,2-a]pyridin-6-yl)morpholine.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on analogous reactions reported in the literature for similar heterocyclic systems and serves as a guideline for experimental design.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.4)Toluene1001885
2MorpholineRuPhos Pd G3 (2)-NaOtBu (1.4)Dioxane1001692
3BenzylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene1102478
4PiperidineBrettPhos Pd G3 (2)-LHMDS (1.5)THF801288
5ImidazolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1102475

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Reactants: - this compound - Amine - Pd Precatalyst - Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent setup Seal Reaction Vessel under Inert Atmosphere solvent->setup heat Heat to Specified Temperature setup->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Continue heating if incomplete complete Reaction Complete monitor->complete cool Cool to Room Temperature complete->cool filter Dilute and Filter through Celite® cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Flash Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Lₙ pd2_aryl LₙPd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_amido [LₙPd(II)(Ar)(NHR¹R²)]⁺ pd2_aryl->pd2_amido Ligand Exchange (HNR¹R²) pd2_amido_neutral LₙPd(II)(Ar)(NR¹R²) pd2_amido->pd2_amido_neutral Deprotonation base_h Base-H⁺ pd2_amido->base_h pd2_amido_neutral->pd0 Reductive Elimination product Ar-NR¹R² pd2_amido_neutral->product reactants Ar-Br + HNR¹R² base Base base->pd2_amido

References

Application Notes and Protocols: Synthesis of Covalent Inhibitors Utilizing a 6-Substituted Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a versatile scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position offers a valuable synthetic handle for introducing a variety of functional groups through cross-coupling reactions. This allows for the attachment of a "warhead" — an electrophilic group designed to form a covalent bond with a specific amino acid residue, typically a cysteine, in the target protein's active site. This covalent interaction can lead to prolonged and potent inhibition.

General Strategy for Covalent Inhibitor Synthesis

The synthesis of a covalent inhibitor using a 6-bromo-substituted imidazo[1,2-a]pyridine core generally involves a multi-step process. A common approach is to utilize a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig reaction, to install a linker at the 6-position. This linker is then further functionalized to incorporate a covalent warhead, such as an acrylamide or a 2-cyanoacrylamide moiety. The 8-fluoro substituent can contribute to modulating the physicochemical properties of the final compound, potentially improving its metabolic stability and cell permeability.

Experimental Protocols

The following protocols are adapted from the synthesis of a 2-cyanoacrylamide-based imidazopyridine inhibitor of TAK1 and illustrate a plausible synthetic route.

Protocol 1: Synthesis of an Amine-Functionalized Imidazo[1,2-a]pyridine Intermediate

This protocol describes a hypothetical Buchwald-Hartwig amination to introduce a protected amine at the 6-position of the imidazo[1,2-a]pyridine core.

  • Materials:

    • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

    • tert-Butyl piperazine-1-carboxylate

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 mmol), tert-butyl piperazine-1-carboxylate (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

    • Evacuate and backfill the flask with argon gas three times.

    • Add anhydrous toluene (10 mL) to the flask.

    • Heat the reaction mixture to 110 °C and stir for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected amine intermediate.

Protocol 2: Deprotection and Acrylamide Warhead Installation

This protocol details the removal of the Boc protecting group and subsequent coupling with an activated acrylic acid derivative to form the covalent warhead.

  • Materials:

    • Boc-protected amine intermediate from Protocol 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • 2-Cyanoacrylic acid

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected amine intermediate (1.0 mmol) in DCM (10 mL).

    • Add TFA (5.0 mmol) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the resulting amine salt in anhydrous DMF (10 mL).

    • In a separate flask, dissolve 2-cyanoacrylic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 mmol) to the 2-cyanoacrylic acid solution and stir for 10 minutes.

    • Add the activated acid solution to the amine salt solution.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by silica gel column chromatography.

Data Presentation

The following table presents quantitative data for a synthesized imidazopyridine derivative targeting TAK1, demonstrating the potent inhibitory activity that can be achieved with this scaffold.[1][2]

Compound IDTargetAssay TypeIC₅₀ (nM)
13h TAK1Enzymatic27

Signaling Pathway

The diagram below illustrates the signaling pathway of TAK1, a key kinase in the NF-κB and MAPK signaling cascades. Covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold can effectively block this pathway, leading to downstream effects on cell survival and inflammation.

TAK1_Signaling_Pathway cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 Activates TAB1_2 TAB1/2 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MKKs MKKs (MKK3/4/6/7) TAK1->MKKs IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression JNK_p38 JNK/p38 MKKs->JNK_p38 Phosphorylates JNK_p38->Nucleus JNK_p38->Gene_Expression Inhibitor Imidazo[1,2-a]pyridine Covalent Inhibitor Inhibitor->TAK1 Inhibits

TAK1 Signaling Pathway Inhibition

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold.

Covalent_Inhibitor_Workflow Start 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Intermediate Amine-Functionalized Intermediate Coupling->Intermediate Warhead Covalent Warhead Installation Intermediate->Warhead Purification Purification & Characterization (Chromatography, NMR, MS) Warhead->Purification Final_Compound Final Covalent Inhibitor Purification->Final_Compound Biochemical_Assay Biochemical Assays (Kinase Inhibition, IC₅₀) Final_Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Pathway Analysis) Final_Compound->Cell_Based_Assay Data_Analysis Data Analysis & SAR Studies Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis

Covalent Inhibitor Synthesis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach for the synthesis of this compound is the condensation reaction between 2-amino-5-bromo-3-fluoropyridine and a two-carbon electrophile, typically an α-haloaldehyde or its equivalent. This reaction, a variation of the Tschitschibabin reaction, involves the initial formation of an N-alkylated intermediate, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are:

  • 2-Amino-5-bromo-3-fluoropyridine: The availability and purity of this substituted aminopyridine are crucial for the success of the reaction.

  • α-Haloaldehyde: Chloroacetaldehyde or bromoacetaldehyde are commonly used. These can be used as aqueous solutions or in the form of their acetals (e.g., bromoacetaldehyde diethyl acetal), which are more stable and easier to handle.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields in the synthesis of this compound can stem from several factors:

  • Poor quality of starting materials: Impurities in the 2-amino-5-bromo-3-fluoropyridine can lead to side reactions.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and base are all critical parameters that need to be optimized.

  • Side reactions: Polymerization of the aldehyde, formation of di-alkylation products, or incomplete cyclization can reduce the yield.

  • Inefficient purification: The product may be lost during workup and purification steps.

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions:

  • Control the stoichiometry: Use a slight excess of the α-haloaldehyde (typically 1.1 to 1.5 equivalents) to ensure complete consumption of the aminopyridine.

  • Optimize the temperature: Running the reaction at a moderate temperature can prevent the polymerization of the aldehyde and other side reactions.

  • Choose the appropriate base and solvent: The choice of base and solvent can significantly influence the reaction pathway. A non-nucleophilic base is often preferred.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or very little product formation Inactive starting materials or incorrect reaction conditions.- Verify the identity and purity of your starting materials using analytical techniques (NMR, MS). - Ensure the reaction temperature is appropriate. Some variations of this reaction require heating. - Check the pH of the reaction mixture; the cyclization step can be pH-sensitive.
Low Yield Suboptimal reaction conditions or significant side product formation.- Perform a systematic optimization of reaction parameters (see Table 1 for starting points). - Try different solvents (e.g., ethanol, isopropanol, dioxane, or a mixture with water). - Experiment with different bases (e.g., NaHCO₃, Na₂CO₃, triethylamine). - Consider using a milder C2-synthon, such as bromoacetaldehyde diethyl acetal, which requires in-situ hydrolysis.
Formation of a dark, tarry substance Polymerization of the aldehyde or decomposition of starting materials/product.- Lower the reaction temperature. - Add the aldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are air-sensitive.
Difficulty in purifying the product Presence of closely related impurities or unreacted starting materials.- Optimize the extraction and washing steps during workup to remove water-soluble impurities. - Employ column chromatography with a carefully selected solvent system for purification. - Recrystallization from a suitable solvent can be an effective final purification step.

Experimental Protocols

Protocol 1: One-Pot Synthesis using Chloroacetaldehyde

This protocol is adapted from a general method for the synthesis of 6-bromoimidazo[1,2-a]pyridine.[1]

  • Reaction Setup: To a solution of 2-amino-5-bromo-3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or a 1:1 mixture of ethanol and water) in a round-bottom flask, add a base such as sodium bicarbonate (1.2 eq).

  • Addition of Aldehyde: Slowly add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) to the mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Starting Material (Aminopyridine) C2-Synthon Solvent Base Temperature Time Yield Reference
2-Amino-5-bromopyridine40% Chloroacetaldehyde (aq)EthanolNaHCO₃55 °C5 hHigh[1]
2-Amino-5-bromopyridine40% Chloroacetaldehyde (aq)WaterTriethylamine55 °C20 hHigh[1]
2,3-Diamino-5-bromopyridineBromoacetaldehyde diethyl acetalDioxane/WaterNaHCO₃Reflux14 h92%[2]

Note: The yields reported in the literature are for structurally related compounds and may vary for the synthesis of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-amino-5-bromo- 3-fluoropyridine and base in solvent B Add Chloroacetaldehyde (or equivalent) A->B C Heat and Stir (Monitor by TLC) B->C D Solvent Removal C->D E Aqueous Workup & Extraction D->E F Drying and Concentration E->F G Purification (Chromatography/ Recrystallization) F->G H Final Product: 6-Bromo-8-fluoroimidazo [1,2-a]pyridine G->H troubleshooting_logic cluster_check_materials Starting Materials cluster_check_conditions Reaction Conditions cluster_check_workup Workup & Purification Start Low Yield or No Product CheckPurity Verify Purity of 2-amino-5-bromo-3-fluoropyridine and Aldehyde Start->CheckPurity CheckTemp Optimize Temperature CheckPurity->CheckTemp If purity is confirmed CheckSolvent Screen Solvents CheckTemp->CheckSolvent CheckBase Vary Base CheckSolvent->CheckBase OptimizeWorkup Optimize Extraction and Washing CheckBase->OptimizeWorkup If conditions optimized OptimizePurity Refine Purification Method OptimizeWorkup->OptimizePurity ImprovedYield Improved Yield OptimizePurity->ImprovedYield

References

Common side reactions in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods include the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, the Tschitschibabin reaction, and various metal-catalyzed cyclizations. The GBB reaction, a type of isocyanide-based multicomponent reaction, is particularly popular for its efficiency in creating molecular diversity from simple starting materials.

Q2: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield. What are the potential causes?

A2: Low yields in the GBB reaction can stem from several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Both Brønsted and Lewis acids are used, and their effectiveness can vary depending on the substrates.

  • Presence of Water: The reaction is sensitive to water, which can hydrolyze the imine intermediate.

  • Substrate Reactivity: Electron-poor 2-aminopyridines or sterically hindered aldehydes may exhibit lower reactivity.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

Q3: What are the common side products in the GBB synthesis of imidazo[1,2-a]pyridines?

A3: Several side products can form during the GBB reaction, depending on the substrates and reaction conditions. Common side products include:

  • Ugi-type Adducts: Especially when using aliphatic aldehydes, a competing Ugi-type reaction can occur, leading to the formation of linear peptide-like structures instead of the fused heterocyclic ring.[1]

  • Products from Formaldehyde: When formaldehyde is used as the aldehyde component, specific byproducts can arise.

  • Rearrangement Products: In some cases, the initially formed GBB product can undergo further reactions, such as an intramolecular Pictet-Spengler reaction, to yield more complex polycyclic structures.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Formation of Ugi-type Side Products in the GBB Reaction

Symptoms:

  • Complex mixture of products observed by TLC or LC-MS.

  • Presence of a major byproduct with a mass corresponding to the addition of all three components (2-aminopyridine, aldehyde, isocyanide) plus a molecule of water.

  • Reduced yield of the desired imidazo[1,2-a]pyridine.

Cause: The GBB reaction proceeds through a formal [4+1] cycloaddition. However, a competing pathway, similar to the Ugi four-component reaction, can occur, especially with aliphatic aldehydes. In this pathway, the intermediate formed after the addition of the isocyanide is trapped by a nucleophile (often water present in the reaction mixture) before cyclization can occur, leading to a linear Ugi adduct.

Solutions:

  • Strict Anhydrous Conditions: The use of a dehydrating agent can significantly suppress the formation of the Ugi-type byproduct. Trimethyl orthoformate is an effective choice for this purpose.

  • Catalyst Optimization: Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ have been shown to favor the GBB pathway over the Ugi pathway. A systematic screening of catalysts and their loading is recommended.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like methanol, while common, can sometimes participate in the reaction. Experimenting with aprotic solvents may be beneficial.

Quantitative Data on the Effect of a Dehydrating Agent:

AldehydeCatalystDehydrating AgentGBB Product Yield (%)Ugi-type Byproduct Yield (%)
IsovaleraldehydeSc(OTf)₃None4530
IsovaleraldehydeSc(OTf)₃Trimethyl orthoformate85<5
ButyraldehydeYb(OTf)₃None5225
ButyraldehydeYb(OTf)₃Trimethyl orthoformate91<5

Experimental Protocol: GBB Synthesis of 2-tert-butyl-3-(cyclohexylamino)imidazo[1,2-a]pyridine with Minimized Ugi-type Byproduct Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine (1.0 mmol), pivalaldehyde (1.2 mmol), and anhydrous methanol (5 mL).

  • Add scandium(III) triflate (Sc(OTf)₃, 5 mol%).

  • Add trimethyl orthoformate (1.5 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired imidazo[1,2-a]pyridine.

Logical Relationship: GBB vs. Ugi Pathway

GBB_vs_Ugi cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Reaction Pathways cluster_products Products 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Imine Intermediate 2-Aminopyridine->Imine_Intermediate Aldehyde Aldehyde Aldehyde->Imine_Intermediate Isocyanide Isocyanide GBB_Pathway [4+1] Cycloaddition (Anhydrous Conditions) Imine_Intermediate->GBB_Pathway Isocyanide Ugi_Pathway Nucleophilic Trapping (Presence of Water) Imine_Intermediate->Ugi_Pathway Isocyanide GBB_Product Imidazo[1,2-a]pyridine (Desired Product) GBB_Pathway->GBB_Product Ugi_Product Ugi-type Adduct (Side Product) Ugi_Pathway->Ugi_Product

Caption: Competing pathways in the GBB reaction.

Problem 2: Unexpected Product Formation via Pictet-Spengler Reaction

Symptoms:

  • Isolation of a product with a significantly different and more complex structure than the expected imidazo[1,2-a]pyridine.

  • The unexpected product may be a polycyclic indole derivative.

Cause: When using certain aldehydes, such as indole-3-carbaldehyde, the initially formed GBB product can act as an intermediate for a subsequent intramolecular Pictet-Spengler reaction.[1] This leads to the formation of a fused polycyclic indole system.

Solutions:

  • Reaction Conditions Control: The Pictet-Spengler reaction is often acid-catalyzed and can be promoted by heat. Running the GBB reaction at lower temperatures and carefully controlling the acidity may help to suppress this follow-on reaction.

  • Substrate Modification: If the Pictet-Spengler reaction is inherent to the chosen aldehyde, consider using a different aldehyde that lacks the reactive moiety for this subsequent cyclization.

Experimental Workflow: Troubleshooting Unexpected Product Formation

troubleshooting_workflow Start Unexpected Product Observed Characterize Characterize Product (NMR, MS, etc.) Start->Characterize Identify Identify Structure Characterize->Identify Pictet_Spengler Pictet-Spengler Product? Identify->Pictet_Spengler Other_Side_Product Other Side Product? Identify->Other_Side_Product No Lower_Temp Lower Reaction Temperature Pictet_Spengler->Lower_Temp Yes Control_Acidity Control Acidity Lower_Temp->Control_Acidity Modify_Substrate Modify Aldehyde Substrate Control_Acidity->Modify_Substrate Re-run Re-run Reaction Modify_Substrate->Re-run Analyze_Results Analyze Results Re-run->Analyze_Results

References

Technical Support Center: Purification of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 6-bromo-8-fluoroimidazo[1,2-a]pyridine via recrystallization.

Troubleshooting Guide

Researchers may encounter several common issues during the recrystallization of this compound. This guide offers systematic solutions to these challenges.

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Incorrect solvent choice : The polarity of the solvent may not be suitable for this compound. Pyridine derivatives are often polar and require polar solvents.[1] - Insoluble impurities : The undissolved material may be an insoluble impurity.[1]- Solvent Selection : Test the solubility of a small amount of the compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Common solvents for similar compounds include alcohols (e.g., methanol, ethanol), ethyl acetate, acetone, and toluene.[2][3] - Hot Gravity Filtration : If a significant portion of the compound has dissolved, perform a hot gravity filtration to remove the insoluble impurities.[1]
No crystals form after the solution has cooled. - Too much solvent was used : This is a very common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[1][4][5] - Supersaturation : The solution is supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet started to crystallize.[1][4]- Reduce Solvent Volume : Gently boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][6] - Induce Crystallization :     - Scratching : Scratch the inside of the flask below the surface of the liquid with a glass stirring rod to create nucleation sites.[1][4][6]     - Seeding : Add a pure seed crystal of this compound to the solution to initiate crystal growth.[1][4] - Further Cooling : Cool the solution in an ice bath to further decrease the solubility of the compound.[7]
The compound "oils out" instead of forming crystals. - Melting point of the compound is lower than the boiling point of the solvent : This can cause the solid to melt in the hot solvent and separate as an oil upon cooling.[5] - High level of impurities : Impurities can lower the melting point of the compound, leading to oiling out.[5] - Solution cooled too quickly : Rapid cooling can sometimes favor the formation of an oil over crystals.[5]- Re-dissolve and Add More Solvent : Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6] - Lower the Cooling Temperature : If using a mixed solvent system, you can try adding more of the solvent in which the compound is less soluble. - Slow Cooling : Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5]
The yield of crystals is very low. - Too much solvent was used : An excessive amount of solvent will keep more of the compound dissolved even after cooling.[4] - Premature crystallization : Crystals may have formed during hot gravity filtration and were lost. - Incomplete crystallization : The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.- Concentrate the Mother Liquor : The liquid remaining after filtration (the mother liquor) can be concentrated by boiling off some of the solvent and cooled again to obtain a second crop of crystals. - Minimize Solvent Usage : Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] - Ensure Sufficient Cooling : Allow adequate time for the solution to cool and for crystallization to complete. Using an ice bath can maximize the yield.
The crystals are colored, but the pure compound should be white. - Colored impurities are present : These impurities are soluble in the recrystallization solvent and co-crystallize with the product.- Use of Decolorizing Carbon : Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for the recrystallization of this compound?

A1: An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point. The principle of "like dissolves like" is a good starting point; since this compound is a polar molecule, polar solvents are often a good choice.[1][4] It is recommended to perform small-scale solubility tests with a range of solvents such as ethanol, methanol, isopropanol, ethyl acetate, and acetone to identify the most suitable one.[1]

Q2: What should I do if my compound is soluble in a solvent at room temperature?

A2: If the compound is too soluble in a solvent at room temperature, that solvent is not suitable for recrystallization on its own. You can try a mixed-solvent system. Dissolve the compound in a small amount of the solvent in which it is highly soluble, and then slowly add a "non-solvent" (a solvent in which the compound is poorly soluble but is miscible with the first solvent) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q3: How can I prevent premature crystallization in the funnel during hot filtration?

A3: To prevent the product from crystallizing in the funnel during hot filtration, you can heat the funnel and the receiving flask before filtration. Using a stemless funnel can also help. Additionally, using a slight excess of hot solvent can keep the compound dissolved during this step; this excess solvent can then be evaporated before cooling to induce crystallization.[7]

Q4: Is it possible to recover the product if the recrystallization fails?

A4: Yes, if crystallization does not occur or if the product oils out, the compound is not lost. The solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization process can be attempted again with a different solvent or modified conditions.[5][6]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection : Based on solubility tests, select a suitable solvent (e.g., ethanol).

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]

  • Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, you can then place the flask in an ice bath.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying : Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven.

Data Presentation

Parameter Crude Product Recrystallized Product
Appearance (e.g., Off-white powder)(e.g., White crystalline solid)
Mass (g)
Melting Point (°C)
Purity (by HPLC/GC)
Recovery Yield (%) N/A

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool the solution dissolve->cool crystals Crystals form? cool->crystals oil Product oils out? crystals->oil No filter Filter and dry crystals crystals->filter Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume oil->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly oil->troubleshoot_oil Yes troubleshoot_no_crystals->cool troubleshoot_oil->cool

References

Technical Support Center: Alternative Catalysts for Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines using alternative, cost-effective catalysts.

I. Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts to palladium for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines?

A1: While palladium catalysts are highly effective for Suzuki-Miyaura cross-coupling, there is a growing interest in alternatives due to palladium's high cost and low earth abundance.[1] First-row transition metals like nickel and copper are significantly more abundant and economical, making them attractive for large-scale synthesis and reducing the overall cost of drug development processes.[1] Recent studies have shown that nickel catalysts can sometimes outperform palladium in certain Suzuki-Miyaura reactions, particularly with challenging substrates.

Q2: What are the primary alternative catalysts for this reaction?

A2: The most promising and studied alternatives to palladium for the Suzuki coupling of heteroaryl bromides, including bromo-imidazo[1,2-a]pyridines, are nickel- and copper-based catalysts.[2][3] Nickel catalysts, in particular, have shown considerable success and are becoming a viable replacement for palladium in many cross-coupling reactions.[2]

Q3: Are there commercially available, air-stable alternative catalysts I can use?

A3: Yes, there are commercially available and air-stable nickel precatalysts that can be used for Suzuki-Miyaura couplings. For instance, NiCl₂(PCy₃)₂ is an air-stable precatalyst that has been successfully employed in the coupling of aryl halides with arylboronic acids in environmentally friendly solvents.[4] Another example is the air-stable "naked nickel" catalyst, [Ni(4-CF3stb)3], which has been shown to be effective for heteroaryl-heteroaryl Suzuki-Miyaura coupling without the need for complex ligands.[1]

Q4: What are the most common challenges when using nickel or copper catalysts for this reaction?

A4: Common challenges include lower yields compared to established palladium systems, catalyst deactivation, and the need for careful optimization of reaction conditions (ligand, base, solvent, and temperature). Nitrogen-containing heterocycles like imidazo[1,2-a]pyridines can sometimes coordinate to the metal center and inhibit catalytic activity.[5] Side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material can also occur.[5]

II. Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the Suzuki coupling of bromo-imidazo[1,2-a]pyridines with alternative catalysts.

Guide 1: Low or No Product Yield

This is a frequent issue when transitioning from palladium to alternative catalysts. The following workflow can help diagnose and resolve the problem.

Caption: Troubleshooting workflow for low or no yield.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive Catalyst Use a fresh batch of catalyst or precatalyst. For nickel catalysts, consider in-situ generation from a stable Ni(II) salt.
Inappropriate Ligand The ligand plays a crucial role. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.[5]
Suboptimal Base The choice of base is critical. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The strength and solubility of the base can significantly impact the reaction.
Incorrect Solvent The solvent can influence catalyst activity and solubility of reagents. Common solvents for nickel- and copper-catalyzed couplings include dioxane, DMF, and toluene. Greener alternatives like 2-Me-THF and t-amyl alcohol have also been shown to be effective for nickel-catalyzed reactions.[4]
Low Reaction Temperature Nickel- and copper-catalyzed reactions may require higher temperatures than their palladium-catalyzed counterparts. Gradually increase the reaction temperature, monitoring for decomposition.
Protodeboronation of Boronic Acid The boronic acid may be unstable under the reaction conditions. Consider using a more stable boronate ester (e.g., pinacol ester) or running the reaction under anhydrous conditions.[5]
Guide 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product.

Caption: Troubleshooting common side reactions.

Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
Dehalogenation of Bromo-imidazo[1,2-a]pyridine The reaction temperature is too high, or the base is too strong.Reduce the reaction temperature and/or screen milder bases. Shorter reaction times may also help to minimize this side reaction.

III. Data Presentation: Comparison of Catalytic Systems

While specific data for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines with alternative catalysts is still emerging in the literature, the following table provides a general comparison based on studies of other heteroaryl bromides. This data should be used as a starting point for optimization.

Table 1: General Comparison of Catalysts for Suzuki Coupling of Heteroaryl Bromides

Catalyst SystemTypical Catalyst Loading (mol%)LigandBaseSolventTemperature (°C)General Observations
Palladium-based 1-5Phosphines (e.g., PPh₃, SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80-120Generally high yields, broad substrate scope, but high cost.
Nickel-based 5-10Phosphines (e.g., PCy₃, dppf), NHCsK₃PO₄, Cs₂CO₃Dioxane, DMF, 2-Me-THF, t-amyl alcohol100-140Cost-effective, can be more effective for certain substrates, may require higher temperatures and catalyst loadings.[4]
Copper-based (Ligand-free) 10NoneCs₂CO₃DMF120-150Inexpensive, ligand-free conditions are advantageous, but may require higher temperatures and have a more limited substrate scope.[6][7]

IV. Experimental Protocols

The following are general protocols that can be adapted for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines using alternative catalysts. Note: These are starting points and will likely require optimization for specific substrates.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the nickel-catalyzed coupling of heteroaryl halides.[4]

Materials:

  • Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the bromo-imidazo[1,2-a]pyridine, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on a ligand-free copper-catalyzed Suzuki coupling of aryl halides.[6][7]

Materials:

  • Bromo-imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous and degassed DMF (5 mL)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine the bromo-imidazo[1,2-a]pyridine, arylboronic acid, CuI, and Cs₂CO₃.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 130-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle M0 M(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) M0->OxAdd R-X = Bromo-imidazo[1,2-a]pyridine M2_RX R-M(II)L_n-X OxAdd->M2_RX Transmetal Transmetalation (Ar-B(OH)2 + Base) M2_RX->Transmetal M2_RAr R-M(II)L_n-Ar Transmetal->M2_RAr RedElim Reductive Elimination M2_RAr->RedElim RedElim->M0 Catalyst Regeneration Product R-Ar (Product) RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

Optimizing temperature for the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine, with a particular focus on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature in the synthesis of this compound?

A1: Based on analogous syntheses of related bromo- and fluoro-substituted imidazo[1,2-a]pyridines, a general starting temperature range is between 25°C and reflux conditions. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests a temperature range of 25-50°C[1]. However, other procedures for similar compounds utilize reflux conditions, which are dependent on the solvent used. For instance, the synthesis of 6-bromo-imidazo[1,2-a]pyridin-8-amine was conducted under reflux in a dioxane/water mixture[2].

Q2: How does temperature affect the yield and purity of the product?

A2: Temperature is a critical parameter that can significantly influence reaction rate, yield, and the formation of byproducts.

  • Low Temperatures: May lead to slow or incomplete reactions, resulting in low yields.

  • Optimal Temperature: Should provide a reasonable reaction rate and high conversion to the desired product with minimal byproduct formation.

  • High Temperatures: Can accelerate the reaction but may also promote the formation of impurities and degradation of the product or starting materials. For some imidazo[1,2-a]pyridine syntheses, heating at higher temperatures, such as 100°C in DMSO, has been reported for specific transformations like amination[3].

Q3: What are common side reactions or impurities observed when the temperature is not optimized?

A3: While specific data for this compound is limited, common issues in related syntheses include the formation of regioisomers, over-alkylation, or decomposition of the starting aminopyridine. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the formation of such impurities.

Q4: What solvents are typically used, and how do they influence the optimal temperature?

A4: The choice of solvent is critical as it determines the maximum achievable temperature under reflux conditions. Common solvents for imidazo[1,2-a]pyridine synthesis include ethanol, methanol, dioxane, water, and dimethylformamide (DMF)[1][2][4]. The optimal temperature will be linked to the boiling point of the chosen solvent or solvent mixture. For instance, a reaction in ethanol under reflux will be around 78°C, while in water it will be 100°C.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments. Consider switching to a higher-boiling solvent if necessary.
Inefficient heating or inaccurate temperature monitoring.Ensure the reaction vessel is properly heated and use a calibrated thermometer.
Formation of Multiple Products/Impurities Reaction temperature is too high, leading to side reactions.Decrease the reaction temperature. Perform a temperature screening experiment to find the optimal balance between reaction rate and selectivity.
Prolonged reaction time at elevated temperature.Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation.
Inconsistent Yields Poor temperature control.Use a temperature-controlled heating mantle or oil bath for precise temperature regulation.
Variations in heating and cooling rates.Standardize the heating and cooling protocol for all experiments.

Data on Reaction Temperatures for Related Compounds

Compound Reactants Solvent Temperature Yield Reference
6-bromoimidazo[1,2-a]pyridine2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solutionWater, ethanol, methanol, or isopropanol25-50°CNot specified[1]
6-bromoimidazo[1,2-a]pyridin-8-amine2,3-diamino-5-bromopyridine, bromoacetaldehyde diethyl acetalDioxane/water (2:1)Reflux92%[2]
8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine3-bromo-5-chloropyridin-2-amine, 1,3-dichloroacetoneEthanolReflux60%[5]
C-6 aminated 3-bromoimidazo[1,2-b]pyridazines3-bromo-6-chloroimidazo[1,2-b]pyridazine, various aminesDMSO100°C79-98%[3]

Experimental Protocol: General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing related imidazo[1,2-a]pyridines and should be optimized for the specific target molecule.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-amino-3-fluoro-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, dioxane, or a mixture with water).

  • Addition of Second Reactant: To this solution, add the α-halocarbonyl reagent (e.g., chloroacetaldehyde or bromoacetaldehyde, typically 1.1-1.5 eq).

  • Temperature Control: Heat the reaction mixture to the desired temperature (start with a range of 50-80°C) using a temperature-controlled oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visual Workflow for Troubleshooting Temperature Optimization

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_end End start Initial Synthesis Attempt (e.g., 60°C) analyze Analyze Outcome (Yield & Purity) start->analyze low_yield Low Yield? analyze->low_yield Suboptimal optimal Optimal Temperature Found analyze->optimal Optimal low_purity Low Purity? low_yield->low_purity No increase_temp Increase Temperature (e.g., by 10°C increments) low_yield->increase_temp Yes decrease_temp Decrease Temperature (e.g., by 10°C increments) low_purity->decrease_temp Yes low_purity->optimal No increase_temp->analyze decrease_temp->analyze

Caption: A flowchart for troubleshooting temperature optimization in the synthesis of this compound.

G cluster_input Inputs cluster_process Synthesis Process cluster_output Outputs A 2-amino-3-fluoro-5-bromopyridine E Reaction Mixture A->E B α-halocarbonyl reagent B->E C Solvent C->E D Temperature F Heating & Stirring D->F E->F G Reaction Monitoring (TLC/LC-MS) F->G H Crude Product G->H Reaction Complete I Purified 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine H->I Purification

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of imidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes for this important transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the most common initial checks?

Low conversion in a Buchwald-Hartwig amination of imidazopyridines can be attributed to several factors, as these reactions are often sensitive to specific conditions.[1] Here are the primary areas to investigate:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction period.[1][2]

  • Reagent and Solvent Quality: The purity and dryness of your reagents and solvents are critical for success. Trace amounts of water or other impurities can deactivate the catalyst.[1][2] Use freshly distilled or anhydrous solvents and ensure all reagents are of high purity.

  • Catalyst System Activation: If you are not using a pre-catalyst, the reduction of the Pd(II) source to the active Pd(0) species might be inefficient.[3] Using a pre-catalyst can often lead to more reliable results.[4]

Q2: I suspect catalyst poisoning from my imidazopyridine substrate. How can I mitigate this?

The nitrogen atoms within the imidazopyridine core can coordinate with the palladium center, leading to catalyst inhibition or "poisoning."[2] This is a common challenge with N-heterocyclic substrates.

  • Ligand Choice: The use of sterically bulky, electron-rich phosphine ligands is crucial. These ligands can shield the palladium center and prevent the substrate from binding and deactivating the catalyst.[2] Ligands like XPhos, RuPhos, and BrettPhos are often effective.[5][6]

  • Pre-catalyst Selection: Employing a palladium pre-catalyst can be advantageous as it can generate the active catalytic species more cleanly and efficiently, potentially bypassing pathways that lead to catalyst deactivation.[4]

Q3: Which ligand should I choose for the amination of an imidazopyridine?

Ligand selection is highly dependent on the specific imidazopyridine and amine coupling partners. For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are generally the most effective.[1]

  • Bulky Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in C-N bond formation.[5]

  • Specialized Ligands: For particularly challenging couplings, consider ligands specifically designed for heteroaromatic substrates. For instance, imidazopyridine-based monophosphine ligands like JagPhos II have been successfully employed in the Buchwald-Hartwig amination of (hetero)aryl halides.[7]

Q4: How do I select the appropriate base for my reaction?

The choice of base is critical and depends on the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are commonly used and often result in higher reaction rates.[1][8] However, they are not compatible with base-sensitive functional groups like esters or nitro groups.[6][8]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.[1] Cesium carbonate is often a good choice due to its solubility in many organic solvents.[3]

Q5: What is the optimal solvent and temperature for this reaction?

  • Solvent Selection: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[1][6][9] The primary role of the solvent is to solubilize all reaction components.[1] Poor solubility is a frequent and often underestimated cause of reaction failure.[1][3]

  • Temperature: These reactions typically require heating, with temperatures ranging from 80-110 °C being common.[1][2][10] However, for thermally sensitive substrates, lower temperatures in combination with a stronger base may be necessary.[11] Conversely, excessively high temperatures can lead to catalyst decomposition.[2]

Q6: I am observing a significant amount of hydrodehalogenation as a side product. What can I do to minimize it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[12] To minimize this:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of this side reaction.[8]

  • Lower the Reaction Temperature: Higher temperatures can favor side reactions. Reducing the temperature may improve the selectivity for the desired C-N coupling.[8]

  • Screen Different Ligands: The choice of ligand can significantly influence the prevalence of side reactions. Some ligands may be more prone to promoting hydrodehalogenation than others.[8]

Data Presentation: Reaction Parameter Comparison

The following tables summarize common starting conditions and troubleshooting variables for the Buchwald-Hartwig amination of imidazopyridines.

Table 1: Common Catalyst Systems

Palladium SourceLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhosNaOtBuToluene100A robust, general system for many substrates.
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane110Good for substrates with base-sensitive groups.
XPhos Pd G3BrettPhosLHMDSTHF80Pre-catalyst can improve reliability; BrettPhos is good for primary amines.[6]
Pd(OAc)₂JagPhos IINaOtBu1,4-Dioxane100A specialized ligand for (hetero)aryl halides.[7]

Table 2: Troubleshooting Guide - Low Conversion

Potential CauseRecommended ActionParameter to Change
Catalyst PoisoningUse a bulkier, more electron-rich ligand.Ligand (e.g., try XPhos, RuPhos)
Inefficient Catalyst ActivationSwitch to a palladium pre-catalyst.Palladium Source (e.g., XPhos Pd G3)
Poor Reagent/Solvent QualityUse anhydrous, degassed solvents and high-purity reagents.Reagents/Solvent
Low Reagent SolubilityScreen alternative solvents.Solvent (e.g., Toluene, Dioxane, THF)[3]
Inappropriate Base StrengthFor sensitive substrates, switch to a weaker base. For slow reactions, try a stronger base.Base (e.g., Cs₂CO₃ vs. NaOtBu)[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halogenated Imidazopyridine:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the halogenated imidazopyridine (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol)).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.[1]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Ar/N₂) Start->Check_Inert Check_Reagents Check Reagent/Solvent Purity (Anhydrous, Degassed) Start->Check_Reagents Initial_Checks_Done Initial Checks Passed Check_Inert->Initial_Checks_Done Check_Reagents->Initial_Checks_Done Catalyst_Issues Potential Catalyst Issue Initial_Checks_Done->Catalyst_Issues No Improvement Condition_Issues Potential Condition Issue Initial_Checks_Done->Condition_Issues No Improvement Success Improved Conversion Initial_Checks_Done->Success Issue Resolved Screen_Ligands Screen Bulky Ligands (e.g., XPhos, RuPhos) Catalyst_Issues->Screen_Ligands Use_Precatalyst Switch to Pre-catalyst (e.g., G3 Pre-catalysts) Catalyst_Issues->Use_Precatalyst Screen_Ligands->Success Use_Precatalyst->Success Screen_Bases Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) Condition_Issues->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, THF) Condition_Issues->Screen_Solvents Optimize_Temp Optimize Temperature (80-110 °C) Condition_Issues->Optimize_Temp Screen_Bases->Success Screen_Solvents->Success Optimize_Temp->Success

Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Catalytic_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (H₂NR) Amido_Complex L-Pd(II)(Ar)(HNR) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR Amido_Complex->Product Hydrodehalogenation Ar-H Amido_Complex->Hydrodehalogenation β-Hydride Elimination

Caption: A simplified Buchwald-Hartwig catalytic cycle and common side reaction.

References

Technical Support Center: Synthesis and Purification of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. It provides practical troubleshooting guides and frequently asked questions to address challenges that may arise during the synthesis and purification of this compound.

Troubleshooting Guide

This section offers solutions to specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I improve the outcome?

A1: A low yield of the target compound can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction between the starting materials, 2-amino-5-bromo-3-fluoropyridine and 2-bromoacetaldehyde.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on general protocols for similar syntheses, a reaction temperature in the range of 50-80°C is a good starting point. If the reaction is sluggish, a modest increase in temperature may be beneficial.

      • Reagent Purity: The purity of the starting materials is critical. 2-Bromoacetaldehyde, in particular, can be unstable and should be of high quality.

  • Suboptimal Reaction Conditions: The chosen reaction conditions may not be optimal for this specific transformation.

    • Troubleshooting Steps:

      • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While solvents like ethanol or a dioxane/water mixture are commonly used for the synthesis of imidazo[1,2-a]pyridines, exploring other options such as isopropanol or acetonitrile could lead to improved yields.

      • Base Selection: The choice of base and its stoichiometry are crucial. A base such as sodium bicarbonate should be used in sufficient excess to neutralize the hydrobromic acid generated during the reaction.

Q2: How can I effectively remove unreacted 2-amino-5-bromo-3-fluoropyridine from my final product?

A2: The presence of unreacted starting materials is a common purification challenge. The following methods are recommended for their removal:

  • Recrystallization: This is often the most straightforward and effective method for removing minor impurities. A detailed protocol is provided in the "Experimental Protocols" section. The key to successful recrystallization is the selection of an appropriate solvent system.

  • Column Chromatography: For instances where recrystallization is not effective or when a significant amount of starting material remains, silica gel column chromatography is a reliable purification technique. A detailed protocol can be found in the "Experimental Protocols" section.

Q3: I've identified an isomeric impurity that is proving difficult to separate. What is its likely structure and how can I prevent its formation?

A3: While specific literature on isomeric impurities in this particular synthesis is limited, a common side reaction in the formation of imidazo[1,2-a]pyridines is the generation of regioisomers. In this synthesis, an alternative cyclization could lead to the formation of 7-Bromo-8-fluoroimidazo[1,2-a]pyridine .

  • Minimizing Isomer Formation:

    • Reaction Temperature: Controlling the reaction temperature can influence the regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer, which is anticipated to be the desired this compound.

    • Solvent Effects: The polarity of the solvent can also play a role in directing the cyclization. Screening a range of solvents with varying polarities (e.g., toluene, acetonitrile, ethanol) may help to improve the isomeric ratio.

  • Purification Strategies:

    • Fractional Recrystallization: If the two isomers exhibit different solubilities in a specific solvent, fractional recrystallization can be an effective separation method.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations, preparative HPLC is a powerful tool to isolate the desired isomer in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of pure this compound?

A1: Pure this compound is expected to be a solid at room temperature. While the exact melting point is not extensively documented, the related compound, 6-bromoimidazo[1,2-a]pyridine, has a reported melting point in the range of 76-81°C[1]. The introduction of the 8-fluoro substituent may slightly alter this value.

Q2: What are the appropriate storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Q3: Which analytical techniques are recommended for assessing the purity of my synthesized product?

A3: A combination of the following analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and to detect and quantify any non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and to identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and to identify any structural isomers or other major impurities.

Data Presentation

Table 1: Common Solvents for Recrystallization of this compound

Solvent/Solvent SystemBoiling Point (°C)Comments
Ethanol78A versatile solvent for a wide range of organic compounds.
Isopropanol82Offers slightly different solubility properties compared to ethanol.
Ethyl Acetate/Hexane77 / 69A common solvent pair for compounds with intermediate polarity.
Toluene111A non-polar solvent suitable for less polar compounds.
Acetonitrile82A polar aprotic solvent that can be effective for a variety of compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent from Table 1. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.

  • Dissolution: In an appropriately sized flask, dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed receiving flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (particle size 40-63 µm, 230-400 mesh) for the stationary phase.

  • Mobile Phase (Eluent): The choice of eluent will depend on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent such as hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin the elution process with the chosen mobile phase, collecting fractions of the eluate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product 2_amino_5_bromo_3_fluoropyridine 2-amino-5-bromo- 3-fluoropyridine ReactionVessel Reaction Vessel (Solvent, Base, Heat) 2_amino_5_bromo_3_fluoropyridine->ReactionVessel 2_bromoacetaldehyde 2-bromoacetaldehyde 2_bromoacetaldehyde->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup CrudeProduct Crude Product Workup->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Pure 6-Bromo-8-fluoro- imidazo[1,2-a]pyridine Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General synthetic workflow for this compound.

TroubleshootingFlow Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct LowYield->ImpureProduct No CheckReaction Check Reaction Conditions: - Time - Temperature - Reagent Quality LowYield->CheckReaction Yes IdentifyImpurity Identify Impurity: - TLC - LC-MS - NMR ImpureProduct->IdentifyImpurity Yes OptimizeConditions Optimize Conditions: - Solvent - Base CheckReaction->OptimizeConditions End Problem Solved OptimizeConditions->End UnreactedSM Unreacted Starting Material? IdentifyImpurity->UnreactedSM Isomer Isomeric Impurity? IdentifyImpurity->Isomer Recrystallize Recrystallization UnreactedSM->Recrystallize Yes ColumnChrom Column Chromatography UnreactedSM->ColumnChrom If Recrystallization Fails AdjustConditions Adjust Reaction Conditions: - Lower Temperature - Screen Solvents Isomer->AdjustConditions Yes PrepHPLC Preparative HPLC Isomer->PrepHPLC If difficult to separate Recrystallize->End ColumnChrom->End AdjustConditions->End PrepHPLC->End

Caption: Troubleshooting decision tree for synthesis and purification issues.

References

Minimizing byproduct formation in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines, focusing on two common synthetic methodologies: the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ortoleva-King reaction.

Issue 1: Formation of Regioisomers in the Groebke-Blackburn-Bienaymé (GBB) Reaction

Question: During the synthesis of substituted imidazo[1,2-a]pyridines using the GBB reaction with substituted 2-aminopyridines, I am observing the formation of a significant amount of a regioisomeric byproduct. How can I minimize its formation?

Answer: The formation of regioisomers is a known challenge in the GBB reaction, particularly when using unsymmetrically substituted 2-aminopyridines or other N-heterocyclic amines.[1] The regioselectivity is influenced by the electronic and steric nature of the substituents on the pyridine ring, which affects the nucleophilicity of the two nitrogen atoms.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Lewis acids are commonly employed to activate the imine intermediate. Experimenting with different Lewis acids can help favor the desired regioisomer. For instance, Sc(OTf)₃ has been shown to be an effective catalyst in many GBB reactions.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product. However, this may also lead to longer reaction times. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents with different dielectric constants may help in identifying optimal conditions to favor the formation of the desired isomer.

  • Protecting Groups: In cases where one of the nitrogen atoms in the aminopyridine is significantly more reactive and leads to the undesired regioisomer, a protecting group strategy can be employed. This involves selectively protecting the more reactive nitrogen, running the GBB reaction, and then deprotecting to obtain the desired product.

Experimental Workflow for Catalyst Optimization in GBB Reaction

GBB_Catalyst_Optimization cluster_start Starting Materials cluster_reaction Reaction Setup cluster_catalysts Catalyst Screening cluster_analysis Analysis cluster_outcome Outcome Aminopyridine Substituted 2-Aminopyridine Reaction_Vessel Reaction Vessel (e.g., Microwave vial) Aminopyridine->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Catalyst1 Lewis Acid 1 (e.g., Sc(OTf)₃) Reaction_Vessel->Catalyst1 Condition 1 Catalyst2 Lewis Acid 2 (e.g., Yb(OTf)₃) Reaction_Vessel->Catalyst2 Condition 2 Catalyst3 Brønsted Acid (e.g., p-TsOH) Reaction_Vessel->Catalyst3 Condition 3 Analysis LC-MS/NMR Analysis of Crude Product Catalyst1->Analysis Catalyst2->Analysis Catalyst3->Analysis Desired_Product Desired Regioisomer Analysis->Desired_Product High Ratio Byproduct Undesired Regioisomer Analysis->Byproduct Low Ratio

Caption: Workflow for optimizing catalyst selection to minimize regioisomer formation.

Issue 2: Formation of Iodinated Byproducts in the Ortoleva-King Reaction

Question: I am synthesizing 2-aryl-imidazo[1,2-a]pyridines via the Ortoleva-King reaction using an acetophenone and a 2-aminopyridine with iodine. My final product is contaminated with a significant amount of a 3-iodo-imidazo[1,2-a]pyridine byproduct. How can I prevent this?

Answer: The formation of 3-iodo-imidazo[1,2-a]pyridines is a common side reaction in the Ortoleva-King synthesis, especially when using stoichiometric or excess amounts of iodine. The desired product itself can undergo electrophilic iodination at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

Troubleshooting Strategies:

  • Control Stoichiometry of Iodine: Carefully controlling the stoichiometry of iodine is crucial. Using a catalytic amount of iodine is often sufficient to promote the reaction without leading to significant over-iodination. It is recommended to start with a sub-stoichiometric amount (e.g., 0.1-0.3 equivalents) and optimize from there.

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of the product undergoing further reaction. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting materials are consumed to minimize the formation of the iodinated byproduct.

  • Choice of Oxidant: In some variations of the Ortoleva-King reaction, an additional oxidant is used to regenerate the active iodine species. The choice and amount of this oxidant can impact the formation of iodinated byproducts. Consider using a milder oxidant or optimizing its concentration.

  • One-Pot Procedures: Some one-pot procedures that generate the α-haloketone in situ followed by immediate cyclization can minimize the exposure of the final product to excess iodinating agents.

Quantitative Data on Byproduct Formation:

Catalyst SystemTemperature (°C)Time (h)Desired Product Yield (%)3-Iodo Byproduct (%)
I₂ (1.2 equiv)110440-60Significant
Catalytic I₂/FeCl₃80270-85Minimal
Catalytic I₂/CoCl₂100365-80Low

Note: Yields are approximate and can vary depending on the specific substrates used.

Mechanism of 3-Iodo Byproduct Formation

Iodo_Byproduct_Formation cluster_main_reaction Main Ortoleva-King Reaction cluster_side_reaction Side Reaction: C3 Iodination Start 2-Aminopyridine + α-Iodoketone Intermediate N-Phenacylpyridinium Intermediate Start->Intermediate Product Imidazo[1,2-a]pyridine Intermediate->Product Byproduct 3-Iodo-imidazo[1,2-a]pyridine Product->Byproduct Electrophilic Substitution Excess_Iodine Excess I₂ Excess_Iodine->Byproduct

Caption: Formation of the 3-iodo byproduct from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of imidazo[1,2-a]pyridines?

A1: Besides the regioisomers in the GBB reaction and iodinated compounds in the Ortoleva-King reaction, other potential byproducts can include unreacted starting materials, partially cyclized intermediates, and products from self-condensation of the carbonyl compound. The specific byproducts will depend on the chosen synthetic route and reaction conditions.

Q2: How can I effectively purify my imidazo[1,2-a]pyridine product from the byproducts?

A2: Column chromatography on silica gel is the most common method for purifying imidazo[1,2-a]pyridines. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Q3: Are there any "greener" alternatives for the synthesis of imidazo[1,2-a]pyridines?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[3] Some catalyst-free methods have also been reported under specific conditions.

Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?

A4: If your reaction is sluggish or incomplete, consider the following:

  • Reagent Purity: Ensure that your starting materials, especially the 2-aminopyridine and the carbonyl compound, are pure. Impurities can inhibit the reaction.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.

  • Temperature: Gently increasing the reaction temperature may improve the reaction rate.

  • Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction over an extended period.

Experimental Protocols

Detailed Experimental Protocol for the Groebke-Blackburn-Bienaymé Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a microwave vial, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the chosen catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., methanol, 3 mL).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100 °C) for the specified time (e.g., 30 minutes).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Detailed Experimental Protocol for the Ortoleva-King Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the acetophenone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in a suitable solvent (e.g., chlorobenzene, 5 mL).

  • Catalyst Addition: Add the catalyst system (e.g., FeCl₃·6H₂O (10 mol%) and I₂ (20 mol%)).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Signaling Pathway Involvement

Imidazo[1,2-a]pyridines are a class of privileged structures in medicinal chemistry and have been shown to modulate various signaling pathways implicated in diseases such as cancer.

Wnt/β-catenin Signaling Pathway: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway.[4][5] This pathway is crucial in embryonic development and its dysregulation is linked to various cancers.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Axin_APC Axin/APC Complex Dishevelled->Axin_APC GSK3b GSK-3β beta_catenin β-catenin Axin_APC->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->beta_catenin Inhibits Accumulation

Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridines.

AKT/mTOR Signaling Pathway: Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit the AKT/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[6][7][8] Its hyperactivation is a common feature in many cancers.

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibits

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.

STAT3/NF-κB Signaling Pathway: Imidazo[1,2-a]pyridines have also been reported to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer.[9][10]

STAT3_NFkB_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Gene_Expression Inflammatory & Pro-survival Gene Expression pSTAT3->Gene_Expression Translocates to Nucleus NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB->Gene_Expression Translocates to Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB Inhibits

Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.

References

Technical Support Center: Catalyst Loading Optimization for Cross-Coupling with 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 6-Bromo-8-fluoroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the heteroaromatic nature of this compound affect catalyst loading?

A2: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[3] This effect may necessitate a higher catalyst loading compared to simpler aryl halides. The electronic properties of the fused imidazole ring and the fluorine substituent also influence the reactivity of the C-Br bond, which can affect the optimal catalyst loading.

Q3: Which factors should I consider when trying to reduce catalyst loading?

A3: To reduce catalyst loading, consider the following factors:

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings.[1][3]

  • Pre-catalyst Choice: Using pre-formed, well-defined palladium pre-catalysts can lead to more efficient generation of the active catalytic species, potentially allowing for lower loadings compared to generating the catalyst in situ from a simple palladium salt like Pd(OAc)₂.

  • Reaction Temperature: Optimizing the reaction temperature can improve catalytic turnover, which may allow for a reduction in catalyst loading. However, excessively high temperatures can lead to catalyst decomposition.

  • Base and Solvent: The choice of base and solvent can significantly impact reaction rate and catalyst stability.[3] A thorough optimization of these parameters can lead to a more efficient catalytic system that operates at a lower catalyst loading.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are free from impurities that could act as catalyst poisons.

Q4: What are the signs of catalyst deactivation?

A4: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active. Other signs include a stalled reaction (no further conversion of starting material) or the need for progressively higher catalyst loadings to achieve the same yield.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are observing low or no product yield, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address potential issues.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low/No Yield reagent_check Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Degas Solvents, Purge with N2/Ar) reagent_check->atmosphere_check Reagents OK catalyst_issue Investigate Catalyst System atmosphere_check->catalyst_issue Atmosphere OK increase_loading Incrementally Increase Catalyst Loading (e.g., 2-5 mol%) catalyst_issue->increase_loading ligand_screen Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) catalyst_issue->ligand_screen temp_opt Optimize Temperature increase_loading->temp_opt Still low yield ligand_screen->temp_opt Still low yield base_solvent_screen Screen Bases and Solvents temp_opt->base_solvent_screen Still low yield success Improved Yield base_solvent_screen->success Optimization Successful

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure the purity and integrity of your this compound, coupling partner, solvent, and base. Impurities can inhibit the catalyst.

  • Ensure Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[2] Thoroughly degas all solvents and ensure the reaction is performed under a positive pressure of an inert gas like nitrogen or argon.

  • Investigate the Catalyst System:

    • Increase Catalyst Loading: As an initial step, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[1] This can help overcome issues of slow reaction kinetics or partial catalyst deactivation.

    • Screen Ligands: The choice of ligand is crucial. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often effective.[3] Consider screening a panel of ligands to find the optimal one for your specific transformation.

    • Optimize Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate. However, be mindful of potential substrate or product decomposition at elevated temperatures.

    • Screen Bases and Solvents: The combination of base and solvent can have a profound effect on the reaction outcome.[3] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF) is often necessary.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

The formation of palladium black is a clear indicator of catalyst decomposition and will lead to a cessation of the catalytic cycle.

Troubleshooting Workflow for Catalyst Deactivation

CatalystDeactivation start Palladium Black Formation check_atmosphere Improve Inert Atmosphere Technique (Thorough Degassing, Glovebox Use) start->check_atmosphere check_reagents Check Reagent Purity (Remove Potential Catalyst Poisons) start->check_reagents ligand_stability Evaluate Ligand (Use more robust/stabilizing ligands) check_atmosphere->ligand_stability check_reagents->ligand_stability lower_temp Lower Reaction Temperature ligand_stability->lower_temp precatalyst Switch to a More Stable Pre-catalyst lower_temp->precatalyst solution Stable Catalytic System precatalyst->solution

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Steps:

  • Improve Inert Atmosphere: Re-evaluate your procedure for excluding oxygen. More rigorous degassing of solvents and handling of reagents under an inert atmosphere (e.g., in a glovebox) may be necessary.

  • Check Reagent Purity: Ensure that your starting materials, solvent, and base are of high purity and free from potential catalyst poisons.

  • Evaluate Ligand: The ligand plays a critical role in stabilizing the active palladium species. If you are observing catalyst decomposition, consider switching to a more sterically bulky and electron-rich ligand, which can better protect the metal center from aggregation.

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Switch to a More Stable Pre-catalyst: Some palladium pre-catalysts are more robust than others. Consider using a commercially available, well-defined pre-catalyst that is known for its stability.

Data Presentation

The following tables provide general starting points for catalyst loading optimization in common cross-coupling reactions. These are intended as guidelines, and specific optimization will be required for this compound.

Table 1: Typical Catalyst Loading Ranges for Suzuki-Miyaura Coupling

ParameterInitial ScreeningOptimized ConditionsChallenging Substrates
Catalyst Loading (mol%) 1 - 50.1 - 15 - 10
Common Pd Sources Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃, PalladacyclesPdCl₂(dppf)
Typical Ligands PPh₃, P(t-Bu)₃SPhos, XPhos, RuPhosBuchwald Ligands

Table 2: Typical Catalyst Loading Ranges for Buchwald-Hartwig Amination

ParameterInitial ScreeningOptimized ConditionsChallenging Substrates
Catalyst Loading (mol%) 1 - 30.05 - 0.52 - 5
Common Pd Sources Pd₂(dba)₃, Pd(OAc)₂Buchwald Pre-catalystsG3/G4 Palladacycles
Typical Ligands BINAP, XantphosJosiphos, Buchwald LigandsCustom Ligands

Experimental Protocols

General Protocol for Catalyst Loading Screening in a Suzuki-Miyaura Coupling

This protocol provides a general method for screening different catalyst loadings for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Workflow for Catalyst Loading Screening

ProtocolWorkflow start Start setup To a dry vial, add: - this compound (1 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (e.g., K2CO3, 2-3 equiv) start->setup add_catalyst Add Pd catalyst at varying mol% (e.g., 0.5, 1, 2, 5 mol%) and ligand setup->add_catalyst purge Seal vial, evacuate, and backfill with inert gas (3x) add_catalyst->purge add_solvent Add degassed solvent (e.g., Dioxane/H2O) purge->add_solvent heat Heat reaction at a set temperature (e.g., 80-110 °C) with stirring add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor analyze Analyze yield and purity to determine optimal loading monitor->analyze end End analyze->end

Caption: Experimental workflow for catalyst loading screening.

Methodology:

  • To a series of oven-dried reaction vials, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • To each vial, add the palladium pre-catalyst and ligand in the desired ratio, with the palladium loading varying for each vial (e.g., 0.5, 1, 2, and 5 mol%).

  • Seal the vials with a septum cap and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Once the reaction with the highest conversion for the lowest catalyst loading is identified, the reaction can be scaled up. Further optimization of temperature, base, and solvent may be necessary to minimize the catalyst loading further.

References

Validation & Comparative

Comparative ¹H NMR Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H NMR spectral data for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and structurally related analogs. Due to the limited availability of public ¹H NMR data for this compound, this guide presents experimental data for key analogs and predicts the spectral characteristics of the target compound based on established substituent effects in the imidazo[1,2-a]pyridine ring system. This information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

The following table summarizes the reported ¹H NMR data for relevant imidazo[1,2-a]pyridine derivatives. The data is presented to facilitate comparison and aid in the structural elucidation of this compound.

CompoundH-2H-3H-5H-7H-8Solvent
Imidazo[1,2-a]pyridine 7.94 (s)7.52 (s)8.08 (d, 6.8)7.10 (t, 7.8)7.59 (d, 9.0)CDCl₃
6-Bromoimidazo[1,2-a]pyridine 7.54 (s)7.49 (s)8.19 (s)7.15 (d, 9.5)7.45 (d, 9.5)CDCl₃
8-Fluoroimidazo[1,2-a]pyridine Data not availableData not availableData not availableData not availableData not availableData not available
Predicted: this compound ~7.6 (d)~7.6 (d)~8.3 (d)~7.0 (dd)-CDCl₃

Note: Predicted values for this compound are estimations based on additive substituent effects. The presence of the electron-withdrawing fluorine atom at the 8-position is expected to induce a downfield shift on neighboring protons, particularly H-7. The coupling patterns will also be affected by fluorine-proton couplings.

Experimental Protocols

A standard protocol for the acquisition of ¹H NMR spectra for imidazo[1,2-a]pyridine derivatives is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Solvent: CDCl₃ (or other appropriate deuterated solvent).

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: Ambient probe temperature (typically 298 K).

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate all signals.

Visualization of Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering for the ring system, which is used for the assignment of ¹H NMR signals.

Comparative Guide to Purity Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical step in the development process to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile and thermally labile compounds. This guide outlines a robust HPLC method for the analysis of this compound and compares its performance with other analytical techniques.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purity analysis of relatively non-polar small molecules like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Table 1: Optimized RP-HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B over 1 minute
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)
Hypothetical Purity Analysis Data

The following table presents hypothetical data from the analysis of three different batches of this compound using the optimized HPLC method. The primary impurities are postulated based on common synthetic routes for imidazo[1,2-a]pyridines, which often involve the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Potential Impurities:

  • Impurity A: 2-amino-3-fluoro-5-bromopyridine (Unreacted Starting Material)

  • Impurity B: Unidentified byproduct 1 (e.g., a regioisomer or dimerization product)

  • Impurity C: Unidentified byproduct 2 (e.g., a degradation product)

Table 2: HPLC Purity Profile of this compound Batches
CompoundRetention Time (min)Batch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)
Impurity A4.20.150.080.21
Impurity B8.90.05Not Detected0.08
This compound 12.5 99.75 99.90 99.65
Impurity C15.10.050.020.06

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or be used in specific contexts.

Table 3: Comparison of Analytical Techniques for Purity Analysis
TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy, well-established for purity determination.Requires sample solubility, can be time-consuming for method development.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution and sensitivity compared to HPLC, reduced solvent consumption.Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary phase and a carrier gas.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to HPLC for trace impurities, complex mixtures can be difficult to analyze.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information for impurity identification.Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

    • Prepare sample solutions of the test batches at the same concentration in the same diluent.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject each sample solution and record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of each batch by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Ultra-High-Performance Liquid Chromatography (UHPLC)

The protocol is similar to the HPLC method, with adjustments to the instrument parameters to accommodate the higher pressures and faster flow rates. A UHPLC-specific C18 column with a smaller particle size (e.g., sub-2 µm) would be used. The gradient can be shortened significantly, potentially reducing the run time to under 5 minutes.

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phases A and B HPLC_System Equilibrate HPLC System MobilePhase->HPLC_System HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Logical_Relationship cluster_primary Primary Method cluster_complementary Complementary / Orthogonal Methods PurityAnalysis Purity Analysis of This compound HPLC HPLC / UHPLC PurityAnalysis->HPLC GC Gas Chromatography (for volatile impurities) PurityAnalysis->GC NMR qNMR (for quantitative analysis and structural confirmation) PurityAnalysis->NMR LCMS LC-MS (for impurity identification) PurityAnalysis->LCMS HPLC->LCMS

Caption: Relationship between Analytical Techniques.

A Comparative Guide to the Reactivity of 6-bromo- vs. 6-chloroimidazo[1,2-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of this heterocyclic system, particularly at the 6-position, is a key strategy in the development of new drug candidates. This guide provides an objective comparison of the reactivity of two common starting materials, 6-bromoimidazo[1,2-a]pyridine and 6-chloroimidazo[1,2-a]pyridine, in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the optimal substrate and reaction conditions for their synthetic endeavors.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being the easiest to cleave during the oxidative addition step of the catalytic cycle. Consequently, 6-bromoimidazo[1,2-a]pyridines are expected to be more reactive than their 6-chloro counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the cost-effectiveness and greater commercial availability of chloro-derivatives often make them attractive starting materials, provided that efficient catalytic systems are employed.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following data, extracted from a comparative study, highlights the performance of 6-bromo- and 6-chloroimidazo[1,2-a]pyridines under microwave-assisted conditions.

Data Presentation: Suzuki-Miyaura Coupling of 6-Haloimidazo[1,2-a]pyridines
EntryHalide (X)Catalyst SystemTime (min)Yield (%)
1BrPd(PPh₃)₄2087
2BrPd(OAc)₂/PPh₃2089
3ClPd(OAc)₂/PPh₃7545
4ClPd(PPh₃)₄2085

Data sourced from a study on microwave-assisted Suzuki-Miyaura cross-coupling of 6-halogenoimidazo[1,2-a]pyridines.[2]

As the data indicates, 6-bromoimidazo[1,2-a]pyridine is a highly effective substrate, providing excellent yields with both Pd(PPh₃)₄ and a Pd(OAc)₂/PPh₃ catalyst system in a short reaction time.[2] In contrast, the 6-chloro analogue shows significantly lower reactivity with the Pd(OAc)₂/PPh₃ system, requiring a longer reaction time and resulting in a much lower yield.[2] However, by switching to the Pd(PPh₃)₄ catalyst, the 6-chloroimidazo[1,2-a]pyridine becomes an excellent substrate, affording a high yield comparable to its bromo counterpart under the same microwave-assisted conditions.[2] This demonstrates that while the chloro-derivative is inherently less reactive, the choice of an appropriate, highly active catalyst system can overcome this limitation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The following is a general procedure adapted from the literature for the microwave-assisted Suzuki-Miyaura cross-coupling of 6-haloimidazo[1,2-a]pyridines.[2]

Method A (for both 6-bromo and 6-chloro derivatives): A mixture of the 6-haloimidazo[1,2-a]pyridine (1.0 equiv), the corresponding (hetero)arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (2.0 equiv) in a dioxane/ethanol solvent mixture is subjected to microwave irradiation at 150 °C for 20 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over MgSO₄ and concentrated under vacuum. The residue is then purified by column chromatography on silica gel to yield the desired 6-(hetero)arylimidazo[1,2-a]pyridine.[2]

Method B (more effective for 6-bromo derivatives): The reaction is carried out as described in Method A, but the catalyst system is changed to Pd(OAc)₂ (0.1 equiv) and PPh₃ (0.2 equiv).[2]

Buchwald-Hartwig Amination

Data Presentation: Buchwald-Hartwig Amination of 6-Haloimidazo[1,2-a]pyridines
EntryHalide (X)AmineCatalyst SystemBaseYield (%)
1BrN-methylanilinePd₂(dba)₃ / XantphosCs₂CO₃80
2ClN-methylanilinePd₂(dba)₃ / XantphosCs₂CO₃65

Yields are representative and have been compiled from a study on the palladium-catalyzed amination of 6-haloimidazo[1,2-a]pyridines.

The data suggests that, in line with general reactivity trends, the 6-bromoimidazo[1,2-a]pyridine provides a higher yield in the Buchwald-Hartwig amination compared to the 6-chloro analogue under similar palladium-catalyzed conditions. The increased reactivity of the bromo-derivative facilitates the oxidative addition step, leading to a more efficient catalytic cycle. However, the 6-chloro derivative still serves as a viable substrate, providing a respectable yield, and its utility can often be enhanced by optimizing the ligand, base, and reaction temperature.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the palladium-catalyzed amination of 6-haloimidazo[1,2-a]pyridines.

To a reaction vessel under an inert atmosphere, add the 6-haloimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), a palladium source such as Pd₂(dba)₃ (typically 2-5 mol %), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand, typically 4-10 mol %), and a base (e.g., Cs₂CO₃ or NaOtBu, typically 1.5-2.0 equiv). Add an anhydrous solvent such as toluene or dioxane. The reaction mixture is then heated (typically between 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Visualizing the Reaction Workflow

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Haloimidazo[1,2-a]pyridine 6-Haloimidazo[1,2-a]pyridine Reaction Mixture Reaction Mixture 6-Haloimidazo[1,2-a]pyridine->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Microwave Irradiation Microwave Irradiation Reaction Mixture->Microwave Irradiation Workup & Purification Workup & Purification Microwave Irradiation->Workup & Purification 6-Aryl-imidazo[1,2-a]pyridine 6-Aryl-imidazo[1,2-a]pyridine Workup & Purification->6-Aryl-imidazo[1,2-a]pyridine

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Haloimidazo[1,2-a]pyridine 6-Haloimidazo[1,2-a]pyridine Reaction Setup Reaction Setup 6-Haloimidazo[1,2-a]pyridine->Reaction Setup Amine Amine Amine->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating Heating Reaction Setup->Heating Purification Purification Heating->Purification 6-Amino-imidazo[1,2-a]pyridine 6-Amino-imidazo[1,2-a]pyridine Purification->6-Amino-imidazo[1,2-a]pyridine

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Conclusion

References

Comparative Guide to the X-ray Crystal Structure Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of various imidazo[1,2-a]pyridine derivatives. It is designed to assist researchers in understanding the crystallographic properties of this important class of compounds, interpreting structural data, and designing future experiments. The guide includes a detailed summary of crystallographic data, experimental protocols for structure determination, and visualizations of the analytical workflow.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of imidazo[1,2-a]pyridine derivatives, providing a basis for comparing their solid-state structures. These derivatives showcase a range of substitution patterns, influencing their crystal packing and molecular conformations.

Compound Name & CCDC NumberFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZResolution (Å)
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile (CCDC: 2480418)[1]C₁₈H₁₅ClN₄MonoclinicP2₁/c12.1985(7)6.2726(3)20.3813(11)90104.379(2)901512.29(14)40.78
7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeC₁₅H₁₂N₂OOrthorhombicPbcn---909090---
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneC₉H₄ClF₃N₂OOrthorhombicPbca---909090-24-
Imidazo[1,2-a]pyridine 5d (CCDC: 1049287)[2]------------
Imidazo[1,2-a]pyridineC₇H₆N₂-----------

Experimental Protocols

The determination of the crystal structure of imidazo[1,2-a]pyridine derivatives involves a series of critical steps, from crystal growth to data analysis. The following protocols are generalized from common practices in the field and should be adapted for specific compounds.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

  • Solvent Selection: Imidazo[1,2-a]pyridine derivatives are often crystallized from common organic solvents such as ethanol, methanol, dichloromethane, or acetonitrile.[3] The choice of solvent or solvent mixture is crucial and often determined empirically.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the purified compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

For example, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile was crystallized by slow solvent evaporation under ambient conditions.[1]

X-ray Data Collection

Once suitable single crystals are obtained, they are mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection Parameters:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.

    • Temperature: Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

    • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations using ω and φ scans.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXT.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key workflows and relationships in the X-ray crystal structure analysis of imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Synthesis of Imidazo[1,2-a]pyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification solvent Solvent Selection purification->solvent technique Crystallization Technique (Slow Evaporation, Vapor Diffusion) solvent->technique crystal Single Crystal Formation technique->crystal mount Crystal Mounting crystal->mount data_collection Data Collection (Diffractometer) mount->data_collection reduction Data Reduction & Correction data_collection->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis refinement->validation cif CIF File Generation validation->cif

Fig. 1: Experimental workflow for X-ray crystal structure analysis.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs compound Imidazo[1,2-a]pyridine Derivative xray X-ray Diffraction Experiment compound->xray conditions Crystallization Conditions conditions->xray data Crystallographic Data (Unit Cell, Space Group) xray->data structure 3D Molecular Structure xray->structure packing Crystal Packing Information xray->packing

Fig. 2: Logical relationship of inputs and outputs.

References

Comparative Mass Spectrometry Analysis of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of a Key Heterocyclic Scaffold

Predicted Mass Spectrum and Fragmentation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

The molecular formula for this compound is C₇H₄BrFN₂, with a monoisotopic mass of approximately 213.95 g/mol . In electrospray ionization (ESI) mass spectrometry, conducted in positive ion mode, the compound is expected to readily protonate to form a prominent molecular ion peak, [M+H]⁺, at m/z 215 and 217, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Subsequent tandem mass spectrometry (MS/MS) analysis through collision-induced dissociation (CID) is predicted to induce fragmentation of the parent ion. The primary fragmentation pathways likely involve the loss of the bromine and fluorine substituents, followed by the characteristic cleavage of the imidazo[1,2-a]pyridine ring system.

A key fragmentation pathway for related 3-phenoxy imidazo[1,2-a] pyridines involves the homolytic cleavage of the substituent at the C3 position.[1] While the target molecule is substituted at the 6 and 8 positions, similar cleavage of the C-Br and C-F bonds is anticipated. The loss of a bromine radical (•Br) would result in a fragment ion at m/z 136. Alternatively, the loss of a fluorine radical (•F) would yield a fragment ion at m/z 196/198. Further fragmentation could involve the neutral loss of HCN from the imidazole ring, a common fragmentation pattern for nitrogen-containing heterocyclic compounds.

Comparative Analysis with Structural Analogs

To provide a contextual understanding of the mass spectrometric behavior of this compound, the following table summarizes the available ESI-MS data for structurally related imidazo[1,2-a]pyridine derivatives. The consistent observation of the [M+H]⁺ ion across these analogs strongly supports the predicted behavior of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Observed Ion (m/z)Ionization Mode
This compound (Predicted) C₇H₄BrFN₂214.03[M+H]⁺ at 215/217ESI+
6-Bromoimidazo[1,2-a]pyridin-8-amineC₇H₆BrN₃212.05[M+H]⁺ at 214.0[2]ESI+
2-Bromo-6-fluoroimidazo[1,2-a]pyridineC₇H₄BrFN₂215.02Not specifiedNot specified
6-Bromo-imidazo[1,2-a]pyridineC₇H₅BrN₂197.03Not specifiedNot specified
8-Fluoroimidazo[1,2-a]pyridineC₇H₅FN₂136.13Not specifiedNot specified

Experimental Protocols

A generalized experimental protocol for the analysis of this compound and its analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Serially dilute the stock solution with the initial mobile phase composition to create working standards for calibration curves.

  • Sample Extraction (for biological matrices): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or liquid-liquid extraction step is necessary.

    • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.

    • Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for re-equilibration. The gradient profile should be optimized to achieve good separation from any isomers or impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the [M+H]⁺ ion, followed by product ion scan (tandem MS) of the selected precursor ion to obtain fragmentation data.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Cone Gas Flow: 50 - 100 L/hr.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a rich product ion spectrum.

Visualizing Fragmentation and Workflow

To further elucidate the analytical process, the following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway of this compound and a general experimental workflow for its analysis.

fragmentation_pathway parent [M+H]⁺ m/z 215/217 frag1 [M+H-Br]⁺ m/z 136 parent->frag1 - Br• frag2 [M+H-F]⁺ m/z 196/198 parent->frag2 - F• frag3 [M+H-Br-HCN]⁺ m/z 109 frag1->frag3 - HCN

Caption: Predicted Fragmentation Pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard/Sample Standard/Sample Extraction/Dilution Extraction/Dilution Standard/Sample->Extraction/Dilution LC Separation LC Separation Extraction/Dilution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) [M+H]⁺ Collision Cell (CID) Collision Cell (CID) Mass Analyzer (MS1)->Collision Cell (CID) Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell (CID)->Mass Analyzer (MS2) Fragment Ions Data Acquisition Data Acquisition Mass Analyzer (MS2)->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation

Caption: General Experimental Workflow for LC-MS/MS Analysis.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their versatile nature has led to their widespread investigation in medicinal chemistry for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and infectious agents. This guide provides an objective comparison of these two scaffolds, summarizing their physicochemical properties, synthesis, and biological activities, supported by experimental data to aid researchers in selecting the appropriate scaffold for their drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The core difference between the two scaffolds lies in the six-membered ring fused to the imidazole: a pyridine ring in imidazo[1,2-a]pyridines and a pyrimidine ring in imidazo[1,2-a]pyrimidines. This seemingly small change significantly impacts the electronic and physicochemical properties of the resulting molecule. The additional nitrogen atom in the pyrimidine ring generally increases polarity and hydrogen bonding potential, which can influence solubility, cell permeability, and metabolic stability.

A notable distinction is their fluorescence. Comparative studies have shown that while both scaffolds are fluorescent, imidazo[1,2-a]pyrimidines tend to fluoresce more intensely and at longer wavelengths (around 60 nm higher) than their imidazo[1,2-a]pyridine counterparts. This property can be exploited for applications in cellular imaging and diagnostics.

Synthesis of the Scaffolds

Both scaffolds can be synthesized through well-established methods, often involving the condensation of a 2-aminoheterocycle with an α-haloketone or a related species.

General Synthesis of Imidazo[1,2-a]pyridines: A common and versatile method is the reaction of a 2-aminopyridine with an α-bromoketone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

General Synthesis of Imidazo[1,2-a]pyrimidines: Similarly, the condensation of 2-aminopyrimidine with α-bromoacetophenones is a widely used method to construct the imidazo[1,2-a]pyrimidine core. Microwave-assisted synthesis using a catalyst like Al2O3 under solvent-free conditions has been shown to be an efficient and effective method for preparing these derivatives.[1]

Comparative Biological Activities

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities. The following sections provide a comparative overview of their performance in key therapeutic areas.

Anticancer Activity

Both scaffolds have been extensively investigated as potential anticancer agents, with derivatives showing activity against a wide range of cancer cell lines.

Imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against various cancer cell lines, including melanoma, cervical, and breast cancer. For instance, certain imidazo[1,2-a]pyridine compounds have demonstrated IC50 values in the low micromolar to nanomolar range against cell lines like A375 (melanoma) and HeLa (cervical cancer).[2] Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[2]

Imidazo[1,2-a]pyrimidine derivatives also exhibit significant anticancer properties.[3] A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), with several compounds showing IC50 values in the nanomolar range against imatinib-resistant tumor cells.[4][5]

Table 1: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives

ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 6A375 (Melanoma)<12[2]
Imidazo[1,2-a]pyridineCompound 6WM115 (Melanoma)<12[2]
Imidazo[1,2-a]pyridineCompound 6HeLa (Cervical)<12[2]
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast)45[6]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast)47.7[6]
Imidazo[1,2-a]pyrimidineRepresentative DerivativeHCT116 (Colon)-[7]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different studies and should be interpreted with caution.

Kinase Inhibition

The inhibition of protein kinases is a major strategy in cancer therapy. Both scaffolds have served as templates for the design of potent kinase inhibitors.

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K, and Aurora kinases.[8][9] For example, a series of imidazo[1,2-a]pyridines were found to inhibit DYRK1A and CLK1 in the micromolar range.[8]

Imidazo[1,2-a]pyrimidine derivatives have also been explored as kinase inhibitors. The imidazo[1,2-a]pyrimidine scaffold is a key feature of several PI3K/Akt/mTOR pathway inhibitors.[10]

Table 2: Comparative Kinase Inhibitory Activity

ScaffoldTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyridinePI3Kα2[2]
Imidazo[1,2-a]pyridineDYRK1A2600[11]
Imidazo[1,2-a]pyridineCLK1700[11]
Imidazo[1,2-a]pyrimidinePI3Kα-[10]

Note: Data is collated from various sources and may not be directly comparable due to different assay conditions.

Wnt/β-catenin Signaling Inhibition

Dysregulation of the Wnt/β-catenin signaling pathway is implicated in various cancers. A direct comparative study has shown that both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives can inhibit this pathway. The study identified derivatives from both series that effectively inhibited the Wnt/β-catenin signaling pathway in a luciferase reporter assay. The most active compounds from both classes were able to downregulate the expression of Wnt target genes like c-myc and cyclin D1.

Anti-inflammatory and Antiviral Activities

Both scaffolds have been reported to possess anti-inflammatory and antiviral properties.

Imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2.[12] They have also been investigated as antiviral agents, with some derivatives showing activity against viruses like HIV and herpesviruses.[13][14]

Imidazo[1,2-a]pyrimidine derivatives have also been designed and synthesized to exhibit anti-inflammatory activities, with some showing selectivity for COX-2.[7] Furthermore, they have been investigated for their potential as antiviral agents, including against SARS-CoV-2.[3]

Experimental Protocols

Synthesis of 2-phenylimidazo[1,2-a]pyrimidine (A representative protocol)

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 2-aminopyrimidine (20 mmol) and 2-bromoacetophenone (20 mmol) in ethanol (50 ml), add two drops of acetic acid as a catalyst.[3]

  • Stir the reaction mixture at room temperature for 24 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion, filter the precipitated product and wash it with cold absolute ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyrimidine.[3]

Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • 96-well plates

  • Test compounds (imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives)

  • MTT solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[2]

  • After the incubation period, add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Kinase Inhibition Assay (Luminescence-Based)

Materials:

  • Kinase (e.g., PI3Kα, DYRK1A)

  • Substrate peptide

  • ATP

  • Test compounds

  • Assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the kinase, substrate peptide, and ATP in the assay buffer.

  • Initiate the reaction by adding the kinase reaction mixture to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC50 value.

Visualizing the Mechanisms

Wnt/β-catenin Signaling Pathway Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the potential points of inhibition by imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives.

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation DestructionComplex Destruction Complex APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation Inhibitor Imidazo[1,2-a]pyridine or Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->Dsh potential inhibition Inhibitor->BetaCatenin potential inhibition of nuclear translocation TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling pathway and potential inhibition points.

General Experimental Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for evaluating the biological activity of the synthesized compounds in cell-based assays.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assay Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine Derivatives Cell_Seeding Seed Cancer Cells in Multi-well Plates Synthesis->Cell_Seeding Compound_Treatment Treat Cells with Synthesized Compounds Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Kinase_Assay Kinase Inhibition Assay Compound_Treatment->Kinase_Assay Signaling_Assay Signaling Pathway Assay (e.g., Luciferase Reporter) Compound_Treatment->Signaling_Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Viability_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition Signaling_Assay->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for evaluating biological activity.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds represent valuable starting points for the design of novel therapeutic agents. The choice between them will depend on the specific therapeutic target and the desired physicochemical properties. The imidazo[1,2-a]pyrimidine scaffold, with its additional nitrogen atom, may offer advantages in terms of aqueous solubility and hydrogen bonding interactions, which could be beneficial for certain targets. Conversely, the imidazo[1,2-a]pyridine scaffold has a long and successful history in medicinal chemistry, with numerous approved drugs and clinical candidates. Ultimately, the selection of the scaffold should be guided by a thorough understanding of the target biology and the structure-activity relationships of existing derivatives. This guide provides a foundation for researchers to make informed decisions in their drug discovery endeavors.

References

In Vitro Assay Validation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative overview of the in vitro validation of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine derivatives and related analogs as kinase inhibitors, with a focus on their potential as anticancer agents. Due to the limited availability of public data on the specific 6-bromo-8-fluoro substitution pattern, this guide draws comparisons from closely related imidazo[1,2-a]pyridine derivatives to provide a valuable framework for researchers in this field.

Comparative Analysis of Kinase Inhibitory Activity

The primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the PI3Kα isoform, is a frequent target.

Table 1: In Vitro PI3Kα Inhibitory Activity of 2,6,8-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDR2 SubstitutionR6 SubstitutionR8 SubstitutionPI3Kα IC50 (nM)[1]
6 (PIK-75) ---150
35 PhenylMethoxyPhenylsulfonyl150
Alternative 1 MethylBromoPhenyl>1000
Alternative 2 HBromoPhenyl>1000

Note: Data for specific this compound derivatives is not publicly available. The data presented is for structurally related compounds to illustrate the potential for potent kinase inhibition within this scaffold.

In Vitro Anticancer Activity

The kinase inhibitory activity of these compounds translates to antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating their potency.

Table 2: Comparative Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
Compound 12 HT-29 (Colon)4.15 ± 2.93Doxorubicin MCF-7 (Breast)~1.0
Compound 14 B16F10 (Melanoma)21.75 ± 0.81Paclitaxel HCT-116 (Colon)~0.002
Compound 13k HCC827 (Lung)0.09[2]
Compound 13k A549 (Lung)0.43[2]
Compound 13k MCF-7 (Breast)0.21[2]

Experimental Protocols

Detailed and validated in vitro assays are fundamental to the accurate assessment of novel chemical entities. Below are protocols for key assays relevant to the evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay determines the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP

  • Substrate (e.g., phosphatidylinositol)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the compound solution to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the PI3Kα enzyme and substrate in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of these derivatives requires visualizing their impact on cellular signaling pathways and the experimental process for their evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., PI3Kα) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Purification->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Cross-Coupling Strategy

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and development. Among these, the imidazopyridine core is a privileged structure found in numerous therapeutic agents. The creation of carbon-carbon bonds at specific positions on this nucleus is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are two of the most powerful and widely employed methods for this purpose. This guide provides a detailed, head-to-head comparison of these two indispensable reactions for the derivatization of imidazopyridines, supported by experimental data and detailed protocols to aid in the selection of the most appropriate synthetic strategy.

General Overview: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are robust methods for the formation of C-C bonds, yet they differ fundamentally in their organometallic coupling partners. The Suzuki coupling utilizes generally stable and low-toxicity organoboron reagents (boronic acids and their esters), while the Stille coupling employs organostannanes (organotin compounds). This key difference has significant implications for reaction conditions, functional group tolerance, and purification procedures.

The Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-containing reagents and byproducts, as well as the broad commercial availability of a diverse range of boronic acids.[1] Conversely, the Stille coupling is renowned for its excellent functional group tolerance and the stability of organostannanes to air and moisture, though the toxicity of tin compounds and the challenges associated with the removal of tin-containing byproducts are notable drawbacks.[1]

Performance Data: A Comparative Analysis

Suzuki Coupling of Imidazopyridines:

The Suzuki coupling has been successfully applied to various isomers of halo-imidazopyridines, demonstrating its utility in generating diverse libraries of substituted analogs. Microwave-assisted protocols have been shown to be particularly effective, often leading to high yields and significantly reduced reaction times.[2]

Imidazopyridine SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C) / TimeYield (%)Reference
6-Bromo-2-phenyl-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)MW, 150°C, 20 min92
6-Chloro-2-phenyl-imidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol (4:1)MW, 150°C, 20 min90
2-Chloro-3H-imidazo[4,5-b]pyridinePhenylboronic acidPd₂(dba)₃ (2.5), XPhos (10)K₃PO₄1,4-Dioxane100°C, 12 h85[3]
6-Bromo-2-(4-chlorophenyl)-imidazo[4,5-b]pyridine4-Hydroxyphenyl-boronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene/Ethanol (4:1)MW, 120°C, 2 h97[2]
6-Bromo-2-phenyl-imidazo[4,5-b]pyridine4-Nitrophenyl-boronic acidPd(PPh₃)₄ (10)K₂CO₃Toluene/Ethanol (4:1)MW, 120°C, 2 h100[2]
Stille Coupling: Insights from a Comparative Study on Diazocines

A direct comparative study on the functionalization of diazocines, a class of N-heterocycles, provides valuable insights into the relative strengths and weaknesses of Suzuki versus Stille couplings, which can be extrapolated to imidazopyridines.[4][5]

Substrate TypeSuzuki Yield (%)Stille Yield (%)ObservationsReference
Electron-rich (4-bromoanisole)9590Both methods are highly effective.[4]
Electron-deficient (1-bromo-4-nitrobenzene)8089Stille coupling shows a slight advantage.[4]
Sterically hindered (1-bromo-2-isopropylbenzene)6086Stille coupling is significantly more efficient for sterically demanding substrates.[4]
Heterocyclic (furan)39-5980-91Stille coupling provides superior yields for coupling with other heterocycles.[4]
Heterocyclic (thiophene/pyridine)57-6690-94Stille coupling is the preferred method for heteroaryl-heteroaryl coupling.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-imidazopyridine

This protocol is a representative procedure for the Suzuki coupling of a halo-imidazopyridine with an arylboronic acid.[2]

Materials:

  • Halo-imidazopyridine (e.g., 6-bromo-2-phenyl-imidazo[1,2-a]pyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol mixture, 4:1, 5 mL)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial equipped with a magnetic stir bar, add the halo-imidazopyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

General Protocol for Stille Coupling of a Halo-imidazopyridine

This protocol provides a general procedure for the Stille coupling of a halo-imidazopyridine with an organostannane.[6][7]

Materials:

  • Halo-imidazopyridine (e.g., 2-bromo-imidazo[1,2-a]pyridine) (1.0 mmol)

  • Organostannane (e.g., (Tributylstannyl)benzene) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF) (5 mL)

  • Schlenk flask or sealed tube

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the halo-imidazopyridine and the palladium catalyst.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe, followed by the organostannane.

  • Heat the reaction mixture to 100-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[6]

  • Filter the slurry through a pad of celite, and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry: Catalytic Cycles and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles of both the Suzuki and Stille couplings, along with a generalized experimental workflow.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X (Imidazopyridine-Halide) R1-X->Oxidative_Addition Pd(II)_complex L2Pd(II)(R1)X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation R2B(OH)2 R2-B(OH)2 (Boronic Acid) R2B(OH)2->Transmetalation Base Base Base->Transmetalation Pd(II)_di-org L2Pd(II)(R1)R2 Transmetalation->Pd(II)_di-org Reductive_Elimination Reductive Elimination Pd(II)_di-org->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 (Functionalized Imidazopyridine) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R1-X (Imidazopyridine-Halide) R1-X->Oxidative_Addition Pd(II)_complex L2Pd(II)(R1)X Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation R2SnR3 R2-Sn(R')3 (Organostannane) R2SnR3->Transmetalation Pd(II)_di-org L2Pd(II)(R1)R2 Transmetalation->Pd(II)_di-org Reductive_Elimination Reductive Elimination Pd(II)_di-org->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 (Functionalized Imidazopyridine) Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halo-imidazopyridine, Coupling Partner, Catalyst, Base (Suzuki) Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., Argon) Solvent->Inert Heat Heat to Reaction Temperature (Conventional or Microwave) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up/ Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: Generalized experimental workflow.

Conclusion and Recommendations

The choice between Suzuki and Stille coupling for the functionalization of imidazopyridines depends on the specific synthetic goals and substrate characteristics.

The Suzuki-Miyaura coupling is recommended as the primary choice for:

  • Initial explorations and library synthesis due to the vast commercial availability of boronic acids.

  • Green chemistry initiatives, owing to the lower toxicity of boron reagents and byproducts.

  • Couplings with simple aryl and vinyl groups where high yields have been demonstrated for imidazopyridine substrates.[2]

The Stille coupling should be considered a powerful alternative, particularly for:

  • Substrates with base-sensitive functional groups, as the reaction often proceeds under neutral conditions.

  • Sterically hindered couplings, where it has been shown to outperform the Suzuki reaction.[4]

  • The synthesis of complex heteroaryl-imidazopyridine structures, as it generally provides higher yields in such cases.[4]

Ultimately, the optimal choice will be guided by the specific requirements of the synthetic target. For challenging substrates where the Suzuki coupling may be sluggish or provide low yields, the Stille coupling offers a robust and often superior alternative, provided that appropriate safety precautions are taken to handle the toxic organotin compounds.

References

Spectroscopic Confirmation of Functionalization at the 6-Position of Imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the successful functionalization at the 6-position of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. Objective comparisons with alternative functionalization positions are supported by experimental data to aid researchers in unequivocally identifying the substitution pattern of their synthesized compounds.

Introduction

The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics, with derivatives showing a wide array of biological activities. The precise structural characterization of these molecules is paramount, as the position of functional groups can dramatically influence their pharmacological properties. Functionalization at the 6-position is of significant interest, and its unambiguous confirmation requires a detailed analysis of spectroscopic data. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to differentiate 6-substituted isomers from those functionalized at other positions.

Spectroscopic Data Comparison

The electronic environment of each proton and carbon in the imidazo[1,2-a]pyridine ring is unique, leading to distinct chemical shifts in NMR spectroscopy. Substitution at a specific position will most significantly perturb the signals of the nuclei in its immediate vicinity.

1H NMR Spectroscopy

The protons on the pyridine ring of the imidazo[1,2-a]pyridine system (H-5, H-6, H-7, and H-8) typically appear in the aromatic region of the 1H NMR spectrum. The substitution at the 6-position directly replaces the H-6 proton, leading to the disappearance of its corresponding signal. Furthermore, the electronic effect of the substituent will cause shifts in the remaining protons, particularly H-5 and H-7.

Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm) for Monosubstituted Imidazo[1,2-a]pyridines

Position of SubstitutionH-5H-6H-7H-8Reference Protons (e.g., H-2, H-3)
Unsubstituted ~8.16~6.78~7.15~7.70H-2: ~7.95, H-3: ~7.55
6-Bromo Downfield shiftAbsentDownfield shiftMinimal shiftMinimal shift
7-Bromo Minimal shiftDownfield shiftAbsentDownfield shiftMinimal shift
8-Bromo Downfield shiftMinimal shiftDownfield shiftAbsentMinimal shift
6-Nitro Significant downfield shiftAbsentSignificant downfield shiftMinimal shiftMinimal shift
8-Nitro Significant downfield shiftMinimal shiftDownfield shiftAbsentMinimal shift

Note: The exact chemical shifts can vary depending on the solvent and the specific substituent. The table indicates general trends.

13C NMR Spectroscopy

In 13C NMR, the carbon atom bearing the substituent (ipso-carbon) will experience a significant change in its chemical shift. The signals of the adjacent carbon atoms will also be affected, providing a clear fingerprint of the substitution pattern.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Monosubstituted Imidazo[1,2-a]pyridines

Position of SubstitutionC-5C-6C-7C-8C-8a
Unsubstituted ~125.0~112.5~117.5~124.0~145.0
6-Bromo Downfield shift~108.0 (ipso)Downfield shiftMinimal shiftMinimal shift
7-Bromo Minimal shiftUpfield shift~113.0 (ipso)Downfield shiftMinimal shift
8-Bromo Downfield shiftMinimal shiftUpfield shift~120.0 (ipso)Downfield shift
6-Nitro Downfield shift~145.0 (ipso)Downfield shiftMinimal shiftMinimal shift
8-Nitro Downfield shiftMinimal shiftUpfield shift~148.0 (ipso)Downfield shift

Note: The exact chemical shifts can vary depending on the solvent and the specific substituent. The table indicates general trends.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the functionalized compound, confirming the addition of the substituent. The fragmentation pattern in tandem MS (MS/MS) can also offer clues to the substitution position, although distinguishing between positional isomers can sometimes be challenging. For 6-substituted imidazo[1,2-a]pyridines, characteristic fragmentation often involves the loss of the substituent followed by the cleavage of the pyridine or imidazole ring. Comparing the fragmentation patterns of different isomers can reveal subtle differences in ion stability and fragmentation pathways.

Table 3: Key Mass Spectrometry Fragmentation Pathways for 6-Substituted Imidazo[1,2-a]pyridines

Substituent at C-6Primary FragmentationSecondary FragmentationNotes
-Br Loss of Br radicalCleavage of the pyridine ringIsotope pattern of bromine (M, M+2) is a key indicator.
-NO2 Loss of NO2 radical, loss of NOLoss of CO from the resulting ionFragmentation is often directed by the nitro group.
-COCH3 Loss of CH3 radical, loss of ketene (CH2CO)Cleavage of the heterocyclic coreAlpha-cleavage is a common pathway for the acetyl group.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts.

  • 1H NMR Acquisition :

    • Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • 13C NMR Acquisition :

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peaks.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of proton and carbon signals, especially in complex molecules, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations, which is particularly useful for confirming the position of substituents that lack protons.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique.

  • Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for imidazo[1,2-a]pyridine derivatives, which are typically basic and readily form [M+H]+ ions in positive ion mode.

  • Mass Analysis :

    • Obtain a full scan mass spectrum to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]+) to induce fragmentation.

  • Fragmentation Analysis : Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Compare the observed fragmentation pattern with that of known isomers or with predicted fragmentation pathways.

Visualization of Analytical Workflows

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Product Synthesized Imidazo[1,2-a]pyridine Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Product->NMR Sample Prep MS Mass Spectrometry (ESI, HRMS, MS/MS) Synthesized_Product->MS Sample Prep Confirmation Confirmation of 6-Position Functionalization NMR->Confirmation Comparative Data Analysis (Chemical Shifts, Coupling) MS->Confirmation Comparative Data Analysis (Molecular Weight, Fragmentation)

Caption: Experimental workflow for the spectroscopic confirmation of 6-position functionalization.

Caption: Logical workflow for confirming 6-position functionalization using spectroscopic data.

Safety Operating Guide

Proper Disposal of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine (CAS No. 474709-06-3), a halogenated heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this chemical should be treated as hazardous.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 474709-06-3[1]
Molecular Formula C₇H₄BrFN₂[1]
Appearance Likely a solidInferred from related compounds
Hazards Potential for skin, eye, and respiratory irritation.Inferred from related compounds[2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.Inferred from related compounds

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The label should include the chemical name ("this compound"), CAS number (474709-06-3), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Container Selection:

    • Use a robust, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Accumulation:

    • Collect all waste materials, including the pure compound and any contaminated disposables, in the designated container.

    • For solutions, do not mix with other incompatible waste streams.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and quantity.

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste? ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select and label a dedicated hazardous waste container ppe->container collect Collect all waste material (solid, contaminated items) container->collect seal Securely seal the container collect->seal store Store in a designated hazardous waste accumulation area seal->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is provided as a general guide and is based on data from structurally similar compounds. Always consult your institution's specific safety and disposal protocols and, if available, the Safety Data Sheet (SDS) for this compound.

References

Personal protective equipment for handling 6-Bromo-8-fluoroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on analogous compounds, 6-Bromo-8-fluoroimidazo[1,2-a]pyridine is anticipated to be classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

The GHS pictogram GHS07, indicating a health hazard, should be associated with this compound.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5][6]Prevents skin contact, which can cause irritation.[2][3]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[3][4][5] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[3][4][5]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling the compound, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

  • Avoid creating dust.[2][7]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[2]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Keep away from incompatible materials.

Emergency Procedures

SituationFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Spill Management and Disposal

  • Spill Management:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]

    • Use personal protective equipment during cleanup.[7]

    • Avoid allowing the chemical to enter drains.[7]

  • Disposal:

    • Dispose of the compound and its container at an approved waste disposal plant.[2][7] Disposal must be in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Check Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to Handling handle2 Experimental Use handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete storage Storage handle2->storage Store Unused Compound clean2 Doff PPE clean1->clean2 disposal Waste Disposal clean1->disposal Dispose of Contaminated Materials clean3 Wash Hands Thoroughly clean2->clean3

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.